2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrF3N2S/c4-2-9-8-1(10-2)3(5,6)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTVLLPQCMJOGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512113 | |
| Record name | 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37461-61-3 | |
| Record name | 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole: Chemical Properties and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole is a halogenated heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry, agrochemistry, and materials science.[1] Its unique structural features, namely the reactive bromine atom and the electron-withdrawing trifluoromethyl group on the stable 1,3,4-thiadiazole scaffold, impart valuable properties for the synthesis of more complex and functionalized molecules.[1] The trifluoromethyl moiety is known to enhance key pharmacokinetic properties such as metabolic stability and lipophilicity in drug candidates, while the bromo group serves as a convenient handle for various cross-coupling and substitution reactions.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its practical applications in research and development.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃BrF₃N₂S | [1] |
| Molecular Weight | 233.01 g/mol | [2] |
| CAS Number | 37461-61-3 | [3] |
| Appearance | Not specified (likely solid or liquid) | |
| Boiling Point | 174.8 ± 50.0 °C at 760 mmHg | [2][4] |
| Density | 2.0 ± 0.1 g/cm³ | [2][4] |
| Flash Point | 59.5 ± 30.1 °C | [2][4] |
| InChI Key | Not specified | |
| SMILES | C1(=C(Br)N=NS1)C(F)(F)F |
Spectroscopic Data
Expected ¹H NMR (Proton NMR) Data: This compound has no protons, so a standard ¹H NMR spectrum would not show any signals.
Expected ¹³C NMR (Carbon NMR) Data:
| Carbon Atom | Expected Chemical Shift (ppm) | Notes |
| C-Br (C2) | ~140-150 | The carbon atom attached to the bromine is expected to be significantly deshielded. |
| C-CF₃ (C5) | ~155-165 (quartet) | The carbon of the thiadiazole ring attached to the CF₃ group will be deshielded and will appear as a quartet due to coupling with the three fluorine atoms. |
| -CF₃ | ~118-125 (quartet) | The carbon of the trifluoromethyl group will show a characteristic quartet with a large C-F coupling constant. |
Expected IR (Infrared) Spectroscopy Data:
| Wavenumber (cm⁻¹) | Vibration |
| ~1600-1450 | C=N stretching vibrations of the thiadiazole ring. |
| ~1350-1100 | C-F stretching vibrations of the trifluoromethyl group (typically strong and broad). |
| ~1000-800 | C-S stretching vibrations. |
| ~700-500 | C-Br stretching vibration. |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process starting from thiosemicarbazide. The first step involves the formation of the key intermediate, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom.
Diagram: Synthetic Pathway
Caption: Synthetic route to this compound.
Step 1: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
This procedure is adapted from the synthesis of similar 1,3,4-thiadiazole derivatives.
Materials:
-
Thiosemicarbazide
-
Trifluoroacetic anhydride (TFAA) or Trifluoroacetic acid with a dehydrating agent (e.g., POCl₃)
-
Suitable solvent (e.g., 1,4-dioxane)
-
Base (e.g., 50% NaOH solution)
-
Round-bottom flask, stirrer, condenser, and other standard laboratory glassware.
Protocol:
-
In a round-bottom flask, suspend thiosemicarbazide in a suitable solvent like 1,4-dioxane with stirring.
-
Slowly add trifluoroacetic anhydride (or trifluoroacetic acid followed by a dehydrating agent like POCl₃) to the suspension over a period of approximately 30 minutes. The reaction is exothermic and may produce HCl gas if POCl₃ is used, so it should be performed in a well-ventilated fume hood.
-
Maintain the reaction mixture with stirring for several hours (e.g., 3 hours).
-
After the reaction is complete, carefully pour the mixture into cold water with stirring.
-
Adjust the pH of the aqueous mixture to approximately 9 using a base such as a 50% NaOH solution to precipitate the product.
-
Collect the solid precipitate by filtration, wash it with cold water, and dry it to obtain 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.[5]
Step 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is based on established Sandmeyer reaction procedures for heteroaromatic amines.[6][7][8]
Materials:
-
2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
-
Hydrobromic acid (HBr, concentrated)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Standard laboratory glassware for reactions at low temperatures.
Protocol:
-
Suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole in concentrated hydrobromic acid in a beaker or flask.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. This step forms the diazonium salt intermediate.
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in concentrated hydrobromic acid, also cooled to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide mixture with vigorous stirring. Effervescence (release of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.
-
The reaction mixture can then be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the chemistry of its bromo substituent, which readily participates in a variety of cross-coupling reactions. This makes it a valuable precursor for introducing the 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl moiety into larger molecules.
Diagram: Synthetic Utility Workflow
Caption: Synthetic utility of this compound.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This general procedure illustrates the use of this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond.
Materials:
-
This compound
-
An arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions.
Protocol:
-
To a Schlenk tube, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-(trifluoromethyl)-1,3,4-thiadiazole.
Biological and Medicinal Chemistry Context
While this compound is primarily a synthetic intermediate, the 1,3,4-thiadiazole scaffold it is built upon is a "privileged structure" in medicinal chemistry, known to be a component of various biologically active compounds. Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide range of pharmacological activities, including:
-
Antimicrobial and Antifungal
-
Anticancer
-
Anti-inflammatory
-
Anticonvulsant
-
Antitubercular
The incorporation of a trifluoromethyl group is a common strategy in drug design to improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. Therefore, this compound serves as a valuable starting material for the synthesis of novel therapeutic agents with potentially enhanced properties.
Safety Information
Hazard Statements:
-
H226: Flammable liquid and vapor.[2]
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Users should always consult the most up-to-date Safety Data Sheet (SDS) before handling this chemical and work in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
Conclusion
This compound is a key synthetic intermediate with significant potential in various fields of chemical research. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the straightforward introduction of the trifluoromethyl-thiadiazole moiety into a wide array of molecular frameworks. This makes it an invaluable tool for researchers and professionals in drug discovery and materials science who are seeking to develop novel compounds with tailored biological and physical properties. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.
References
- 1. Buy this compound | 37461-61-3 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. 37461-61-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound, CAS No. 37461-61-3 - iChemical [ichemical.com]
- 5. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
CAS Number: 37461-61-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole, a versatile heterocyclic building block with significant potential in medicinal chemistry, agrochemicals, and materials science. This document details its chemical and physical properties, provides detailed synthetic protocols, outlines its applications in cross-coupling reactions, and discusses its potential biological activities.
Chemical and Physical Properties
This compound is a halogenated heterocyclic compound featuring a trifluoromethyl group, which imparts unique electronic properties and enhances its utility as a synthetic intermediate.[1] The bromine atom serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃BrF₃N₂S | [1] |
| Molecular Weight | 233.01 g/mol | [1] |
| Appearance | Not specified (likely a solid or liquid) | |
| Boiling Point | 174.8 ± 50.0 °C at 760 mmHg | [1] |
| Density | 2.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 59.5 ± 30.1 °C | [1] |
| XLogP3 | 2.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from thiosemicarbazide and trifluoroacetic acid. The key intermediate, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, is first synthesized and then converted to the target compound via a Sandmeyer-type reaction.
Step 1: Synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole
This procedure is adapted from the synthesis of similar 2-amino-1,3,4-thiadiazole derivatives.[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend thiosemicarbazide (1.0 eq) in a suitable solvent such as anhydrous dioxane.
-
Reagent Addition: Cool the suspension in an ice bath and slowly add trifluoroacetic acid (1.1 eq) followed by the dropwise addition of a dehydrating agent like phosphorus oxychloride (POCl₃, 1.5 eq).
-
Reaction: Allow the reaction mixture to stir at room temperature for 1 hour, and then heat to reflux for 4-6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., 50% NaOH solution) to precipitate the product.
-
Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.
Step 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure based on the Sandmeyer reaction of similar amino-heterocycles.[3]
Experimental Protocol:
-
Diazotization: Suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Sodium Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr. Add the freshly prepared diazonium salt solution to the CuBr solution at 0-5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Applications in Organic Synthesis: Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of functionalized 1,3,4-thiadiazole derivatives.
Representative Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of bromo-heterocycles.[4][5]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Representative Experimental Protocol for Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of bromo-heterocycles.[6][7]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by a base (e.g., triethylamine, 2-3 eq) and the terminal alkyne (1.2 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Representative Experimental Protocol for Buchwald-Hartwig Amination
This general protocol is for the Buchwald-Hartwig amination of bromo-heterocycles.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Work-up: After cooling, quench the reaction with water, and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.
Spectral Data
Table 2: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| ¹H NMR | No protons attached to the thiadiazole ring. | - | - | |
| ¹³C NMR | ~160-170 | Singlet | - | C-Br |
| ~145-155 | Quartet | ¹J(C,F) ≈ 270-280 | C-CF₃ | |
| ~115-125 | Quartet | ²J(C,F) ≈ 35-45 | CF₃ | |
| ¹⁹F NMR | ~ -60 to -70 | Singlet | - | Referenced to CFCl₃ |
Table 3: Predicted Key IR and Mass Spectrometry Data
| Technique | Expected Key Signals |
| FT-IR (cm⁻¹) | ~1600-1500 (C=N stretching), ~1350-1100 (C-F stretching), ~700-600 (C-Br stretching) |
| Mass Spec (EI) | M⁺ peak at m/z 232/234 (isotopic pattern for Br), prominent fragment corresponding to the loss of Br (m/z 153), and fragments from the thiadiazole ring cleavage. |
Biological Activity and Potential Applications
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[8] The incorporation of a trifluoromethyl group can enhance metabolic stability and cell permeability, often leading to improved pharmacological profiles.
While specific biological data for this compound is limited in publicly accessible literature, its structural features suggest significant potential for drug discovery and development. The bromo-substituent allows for its use as a versatile building block to generate libraries of novel 1,3,4-thiadiazole derivatives for biological screening.
Furthermore, trifluoromethyl-substituted heterocyclic compounds are of great interest in the agrochemical industry, often exhibiting potent herbicidal, fungicidal, or insecticidal activities. The title compound could serve as a key intermediate in the synthesis of new crop protection agents.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. echemi.com [echemi.com]
- 2. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
This compound is a heterocyclic compound featuring a five-membered 1,3,4-thiadiazole ring. This core structure is substituted at the 2-position with a bromine atom and at the 5-position with a trifluoromethyl group. The presence of the electron-withdrawing trifluoromethyl group and the reactive bromine atom makes this molecule a valuable building block in medicinal chemistry and materials science.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 37461-61-3 |
| Molecular Formula | C₃BrF₃N₂S |
| IUPAC Name | This compound |
| SMILES | C1(=NN=C(S1)Br)C(F)(F)F |
| InChI | InChI=1S/C3BrF3N2S/c4-2-9-8-1(10-2)3(5,6)7 |
| InChI Key | LGTVLLPQCMJOGT-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 233.01 g/mol | [2] |
| Physical State | Liquid | [3] |
| Boiling Point | 174.8 °C at 760 mmHg | [2] |
| Density | 2.025 g/cm³ | [2] |
| Flash Point | 59.5 °C | [2] |
| Purity | Typically ≥95% | [3] |
Synthesis
The synthesis can be conceptualized as a two-step process:
-
Synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole: This intermediate is synthesized from thiosemicarbazide and trifluoroacetic acid.
-
Diazotization and Bromination: The 2-amino group is then converted to a diazonium salt, which is subsequently displaced by a bromide ion.
Experimental Protocol: Synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole
This protocol is adapted from the synthesis of a structurally related precursor.[1]
Materials:
-
Thiosemicarbazide
-
1,4-Dioxane
-
Trifluoroacetic acid (CF₃COOH)
-
Phosphorus oxychloride (POCl₃)
-
50% Sodium hydroxide (NaOH) solution
-
Cold water
Procedure:
-
Suspend thiosemicarbazide (14.5 g) in 1,4-dioxane (500 ml) in a 1 L round-bottom flask with stirring.
-
Slowly add trifluoroacetic acid (12.0 ml) and phosphorus oxychloride (15.0 mL) over approximately 30 minutes.
-
Maintain the reaction for 3 hours, during which a significant amount of HCl gas will be evolved.
-
After the evolution of HCl gas ceases, pour the reaction mixture into cold water (100 mL) with stirring.
-
Adjust the pH to 9 with a 50% NaOH solution to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry at 363 K to yield 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (yield: 20.6 g).[1]
Proposed Experimental Protocol: Synthesis of this compound
This proposed protocol is based on standard bromination procedures for 2-amino-1,3,4-thiadiazoles.[4]
Materials:
-
2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole in a mixture of HBr and water at 0 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve CuBr in HBr at 0 °C.
-
Slowly add the diazonium salt solution to the CuBr solution, allowing the mixture to warm to room temperature and stir for several hours.
-
Extract the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | No signals expected due to the absence of protons. |
| ¹³C NMR | Two signals are expected for the two carbon atoms of the thiadiazole ring, and one signal for the trifluoromethyl carbon, which will appear as a quartet due to coupling with fluorine. |
| ¹⁹F NMR | A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. |
| Mass Spec. | The molecular ion peak would be expected at m/z corresponding to the molecular weight (233.01), with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
| IR Spectroscopy | Characteristic absorption bands for C=N stretching, C-F stretching, and the thiadiazole ring vibrations would be expected. |
Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile building block for the synthesis of more complex molecules with potential biological activity. The 1,3,4-thiadiazole scaffold is present in numerous compounds with a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[5][6] The trifluoromethyl group can enhance metabolic stability and cell permeability, while the bromo substituent provides a reactive handle for further chemical modifications through cross-coupling reactions.[7]
Logical Workflow for Target Identification and Pathway Elucidation
Given the lack of specific biological data for this compound, a logical workflow for its use in a drug discovery program is proposed below. This workflow outlines the steps from a starting chemical entity to the identification of a biological target and the elucidation of the modulated signaling pathway.
Caption: Drug discovery workflow starting from this compound.
Hypothetical Signaling Pathway Modulation
Derivatives of 1,3,4-thiadiazole have been shown to inhibit various enzymes, including kinases which are key components of signaling pathways. For instance, some thiadiazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase involved in angiogenesis.[8] The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by a derivative of this compound.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a thiadiazole derivative.
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and materials science. Its unique structural features, including the reactive bromine atom and the electron-withdrawing trifluoromethyl group on a stable thiadiazole core, make it an attractive starting point for the synthesis of novel compounds with diverse functionalities and biological activities. While specific biological data for this compound is limited, its utility as a scaffold for creating libraries of potential therapeutic agents is clear. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.
References
- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, CAS No. 37461-61-3 - iChemical [ichemical.com]
- 3. 37461-61-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound [myskinrecipes.com]
- 8. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole, a valuable building block in medicinal chemistry and material science.[1] The document details the necessary experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Introduction
This compound is a heterocyclic compound featuring a thiadiazole ring substituted with a reactive bromine atom and an electron-withdrawing trifluoromethyl group.[1] This unique combination of functional groups makes it an attractive intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The bromine atom can be readily displaced or utilized in cross-coupling reactions, while the trifluoromethyl group can enhance the metabolic stability and lipophilicity of derivative compounds.[1]
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the 1,3,4-thiadiazole ring to produce the key intermediate, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole. The second step is the conversion of the amino group to a bromo group via a Sandmeyer-type reaction.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
This procedure involves the cyclization of thiosemicarbazide with a trifluoroacetylating agent in the presence of a dehydrating agent.
Materials:
-
Thiosemicarbazide
-
Trifluoroacetic acid or Trifluoroacetic anhydride
-
Phosphorus oxychloride (POCl₃)
-
1,4-Dioxane
-
Sodium hydroxide (NaOH) solution (50%)
-
Cold water
-
In a round-bottom flask equipped with a stirrer, add thiosemicarbazide and 1,4-dioxane.
-
Slowly add trifluoroacetic acid and phosphorus oxychloride to the suspension over a period of approximately 30 minutes while stirring.
-
Heat the reaction mixture and maintain it for 3 hours. During this time, the evolution of HCl gas will be observed.
-
After the gas evolution ceases, pour the reaction mixture into cold water with stirring.
-
Adjust the pH of the solution to 9 using a 50% NaOH solution to precipitate the product.
-
Filter the solid precipitate, wash it with cold water, and dry it to obtain 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.
Step 2: Synthesis of this compound
This step utilizes a Sandmeyer reaction to convert the amino group of the intermediate to a bromine atom.
Materials:
-
2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
-
Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Water
General Procedure (based on principles of Sandmeyer Reaction[4]):
-
Suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole in an aqueous solution of hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for a period of time to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of the intermediate and the final product. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole | C₃H₂F₃N₃S | 169.13 | Not specified in sources | 225-227[5] |
| 2 | This compound | C₃BrF₃N₂S | 233.01 | Not specified in sources | Not available |
Conclusion
The synthesis of this compound is a well-established process that provides access to a versatile building block for further chemical exploration. The two-step pathway, involving the initial formation of the amino-thiadiazole precursor followed by a Sandmeyer-type bromination, is a reliable method for obtaining this compound. The detailed protocols provided in this guide, along with the structured data, should serve as a valuable resource for researchers in the fields of medicinal chemistry and material science.
References
- 1. Buy this compound | 37461-61-3 [smolecule.com]
- 2. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-氨基-5-三氟甲基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Analysis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a combination of data for analogous compounds and predicted spectral characteristics. This guide is intended to serve as a valuable resource for the spectroscopic analysis and characterization of this molecule and related structures.
Data Presentation
The following tables summarize the expected and observed spectroscopic data for this compound and its close analogs.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Predicted)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹³C | |||
| C-Br | ~150-160 | Singlet | The carbon atom attached to the bromine is expected to be significantly deshielded. |
| C-CF₃ | ~145-155 (quartet) | Quartet | The carbon atom attached to the trifluoromethyl group will be deshielded and will show coupling to the three fluorine atoms. |
| -CF₃ | ~115-125 (quartet) | Quartet | The carbon of the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling. |
| ¹⁹F | ~ -60 to -70 | Singlet | The trifluoromethyl group is expected to show a singlet in the ¹⁹F NMR spectrum, referenced to CFCl₃. |
Note: ¹H NMR is not applicable as there are no hydrogen atoms in the molecule.
Table 2: Infrared (IR) Spectroscopic Data of an Analogous Compound: 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
Experimental IR data for this compound is not publicly available. The table below presents data for the analogous compound, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, to provide insight into the expected vibrational frequencies of the trifluoromethyl and thiadiazole groups.[1][2]
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3458, 3391, 3290, 3283, 3104 | - | N-H stretching (for the amino analog) |
| ~1600-1450 | Medium-Strong | C=N stretching and ring vibrations of the 1,3,4-thiadiazole ring. |
| ~1300-1100 | Strong | C-F stretching vibrations of the trifluoromethyl group. |
| 748, 745 | - | C-F bending and other fingerprint region vibrations.[2] |
For this compound, one would expect to observe:
-
C=N stretching and ring vibrations: In the 1600-1450 cm⁻¹ region.
-
Strong C-F stretching: In the 1300-1100 cm⁻¹ region.
-
C-Br stretching: Typically in the 650-550 cm⁻¹ region, which may be difficult to assign definitively from the fingerprint region.
Table 3: Mass Spectrometry (MS) Data (Predicted)
The following table outlines the predicted mass-to-charge ratios (m/z) for the molecular ion and expected major fragments of this compound in an electron ionization (EI) mass spectrum.
| m/z | Relative Abundance | Assignment |
| 232/234 | High | [M]⁺ and [M+2]⁺ (molecular ion peak with bromine isotopes) |
| 153 | Moderate | [M - Br]⁺ |
| 114 | Moderate | [M - Br - N₂]⁺ |
| 69 | High | [CF₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Approximately 5-20 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
The sample is vortexed or gently agitated to ensure homogeneity.
-
-
Instrumentation and Data Acquisition:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
The spectrometer is tuned to the appropriate frequencies for ¹³C and ¹⁹F nuclei.
-
For ¹³C NMR, a standard proton-decoupled pulse sequence is used. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
For ¹⁹F NMR, a single pulse experiment is typically sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
Chemical shifts are referenced to an internal standard (e.g., TMS for ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
-
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
The ATR crystal (e.g., diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
A small amount of the liquid sample is placed directly onto the ATR crystal.
-
A pressure arm is applied to ensure good contact between the sample and the crystal.
-
-
Instrumentation and Data Acquisition:
-
An FT-IR spectrometer is used to acquire the spectrum.
-
Data is typically collected over the range of 4000-400 cm⁻¹.
-
A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
The solution is filtered to remove any particulate matter.
-
-
Instrumentation and Data Acquisition:
-
An electron ionization mass spectrometer (EI-MS) is typically used for small, volatile molecules.
-
The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
Physical and chemical properties of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
An In-depth Examination of its Physicochemical Properties, Synthesis, and Applications for Researchers and Drug Development Professionals.
Abstract
2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole is a halogenated heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive bromine atom, an electron-withdrawing trifluoromethyl group, and a pharmacologically relevant thiadiazole core, makes it a versatile building block for the synthesis of novel compounds with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details on its synthesis and reactivity, and a summary of its current and potential applications.
Physicochemical Properties
The distinct properties of this compound are pivotal to its utility in various scientific domains. The trifluoromethyl group, in particular, can enhance the metabolic stability and lipophilicity of derivative compounds, which are desirable traits in drug development.[1]
Identifiers and General Properties
| Property | Value | Source |
| CAS Number | 37461-61-3 | [2][3][4][5] |
| Molecular Formula | C₃BrF₃N₂S | [1][4][6] |
| Molecular Weight | 233.01 g/mol | [4][7] |
| MDL Number | MFCD00015535 | [3][4] |
| Purity | 95% - 98% (Typical) | [3][4] |
Calculated and Experimental Properties
| Property | Value | Source |
| Boiling Point | 174.8 °C at 760 mmHg | [7][8][9] |
| Density | 2.0±0.1 g/cm³ | [7][8][9] |
| Flash Point | 59.5 °C | [7][8][9] |
| XLogP3 | 2.3 | [7] |
| Refractive Index | 1.494 | [7] |
Safety and Handling
| Information | Details | Source |
| GHS Hazard Statement | H226: Flammable liquid and vapor | [3][7] |
| Storage | 2-8°C | [4] |
Synthesis and Reactivity
The synthesis of this compound is not explicitly detailed in the provided results. However, a plausible synthetic route can be inferred from the synthesis of its precursors, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. A common method for introducing a bromine atom onto a heterocyclic amine is through a Sandmeyer-type reaction.
Postulated Synthesis Workflow
The synthesis likely involves a two-step process starting from thiosemicarbazide. First, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole is synthesized, which is then converted to the final bromo-derivative.
Caption: Postulated synthesis workflow for this compound.
Chemical Reactivity
The chemical reactivity of this compound is dominated by the bromine atom and the thiadiazole ring. The bromine atom serves as a versatile handle for introducing further molecular complexity.[1]
-
Substitution Reactions: The bromine atom can be readily displaced by a variety of nucleophiles, enabling the synthesis of a wide range of derivatives.[1]
-
Coupling Reactions: It is an excellent substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and construct more complex molecules.[1]
-
Redox Reactions: The thiadiazole ring itself can participate in oxidation and reduction reactions, which can alter the compound's properties and reactivity.[1]
Caption: Key chemical reactions of this compound.
Experimental Protocols
While a specific protocol for the synthesis of the title compound is not available, a detailed experimental procedure for the synthesis of a key precursor, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, has been published and is presented here as a foundational method.
Synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
This procedure is adapted from a published synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, which starts with the same amino precursor.[10]
-
Reactants and Reagents:
-
Thiosemicarbazide (14.5 g)
-
1,4-Dioxane (500 ml)
-
Trifluoroacetic acid (CF₃COOH) (12.0 ml)
-
Phosphorus oxychloride (POCl₃) (15.0 ml)
-
50% Sodium hydroxide (NaOH) solution
-
Cold water
-
-
Procedure:
-
Suspend thiosemicarbazide in 1,4-dioxane in a 1 L round-bottom flask with stirring.
-
Slowly add CF₃COOH and POCl₃ over approximately 30 minutes.
-
Maintain the reaction for 3 hours, during which a significant amount of HCl gas will be evolved.
-
After the liberation of HCl gas ceases, pour the reaction mixture into 100 mL of cold water with stirring.
-
Adjust the pH to 9 with a 50% NaOH solution to induce the precipitation of a solid.
-
Filter the resulting product, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.
-
Wash the solid with cold water and dry at 363 K.[10]
-
Applications in Research and Development
The unique combination of a trifluoromethyl group and a reactive bromine atom on a thiadiazole scaffold makes this compound a valuable intermediate in several fields.[1]
-
Medicinal Chemistry: It serves as a key building block for synthesizing more complex molecules with potential therapeutic applications.[1] The 1,3,4-thiadiazole ring is a known pharmacophore found in compounds with a wide range of biological activities.[10][11] The trifluoromethyl group can enhance pharmacokinetic properties.[1] Derivatives have been investigated for:
-
Materials Science: The compound's aromatic character and electron-withdrawing substituents make it a candidate for developing functional materials.[1] Potential applications include:
-
Agrochemicals: It is used as an intermediate in the synthesis of fungicides and insecticides, where its structure allows for the effective modulation of biological activity in crop protection agents.[4]
Conclusion
This compound is a high-value chemical intermediate with significant potential in drug discovery, materials science, and agrochemicals. Its well-defined physicochemical properties and versatile reactivity allow for extensive chemical modification, providing a robust platform for the development of novel, high-performance molecules. Further research into this compound and its derivatives is likely to yield new and important applications.
References
- 1. Buy this compound | 37461-61-3 [smolecule.com]
- 2. This compound | 37461-61-3 [chemicalbook.com]
- 3. 37461-61-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound [myskinrecipes.com]
- 5. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 6. This compound | C3BrF3N2S | CID 12874685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound, CAS No. 37461-61-3 - iChemical [ichemical.com]
- 9. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 10. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safety and Handling of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole, a key building block in medicinal chemistry and materials science.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment. This compound's unique structure, incorporating a bromine atom, a trifluoromethyl group, and a thiadiazole ring, offers significant potential for the synthesis of novel compounds with diverse biological activities, including anticonvulsant and antitumor properties.[1]
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₃BrF₃N₂S.[1] While some sources describe it as a liquid, others classify it as a solid with a melting point of 105-110 °C.[2][3] It is essential for users to verify the physical state of the specific batch they are handling.
| Property | Value | Source |
| Molecular Weight | 233.01 g/mol | [2][4][5] |
| Purity | ≥95% - 97% | [2][5][6][7] |
| Physical State | Liquid or Solid | [2][3] |
| Boiling Point | 174.8 °C | [2][4] |
| Flash Point | 55 °C - 59.5 °C | [2][4] |
| Relative Density | 2.025 | [2] |
Hazard Identification and Classification
This chemical is classified as hazardous.[6][8][9][10][11][12] The GHS classification indicates it is a flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or if inhaled.[1][2][4] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][6][8][10][11]
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 3/4 | H226: Flammable liquid and vapor |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1][10][13][14] |
| Acute toxicity, dermal | Category 4 | H312: Harmful in contact with skin[13] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1][8][10][11][14] |
| Serious eye damage/eye irritation | Category 2/2A | H319: Causes serious eye irritation[1][8][10][11][13] |
| Acute toxicity, inhalation | Category 4 | H332: Harmful if inhaled[10][13] |
| Specific target organ toxicity - single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1][10][11] |
GHS Pictograms:
-
Flame (GHS02)[2]
-
Exclamation Mark (GHS07)
Signal Word: Warning[2][3][4][6][8][9][11][12][13]
Safe Handling and Storage Protocols
Proper handling and storage are paramount to minimize risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive range of PPE must be worn when handling this chemical.
| PPE Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield are required.[6][10][13] |
| Skin Protection | Wear impervious, flame-retardant protective clothing and gloves.[6][10][13] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[6][13] |
Engineering Controls
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][12][15] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6][11]
Handling Procedures
-
Avoid all personal contact, including inhalation of dust or vapors.[15]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6][15]
-
Wash hands and any exposed skin thoroughly after handling.[6][8][9][11][12]
-
Keep the container tightly closed when not in use.[2][6][9][11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][11]
-
Use non-sparking tools and take precautionary measures against static discharge.[2]
-
Ground and bond containers and receiving equipment.[2]
Storage Conditions
Store in a dry, cool, and well-ventilated place.[6][8][9][11] Keep the container tightly sealed. The recommended storage temperature is between 2-8°C under an inert atmosphere.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8][9][11][12][13] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[6][8][9][11][12] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8][9][11][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8][12][13] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][10][12]
-
Specific Hazards: The compound is a flammable liquid. Vapors may form explosive mixtures with air. Hazardous combustion products include carbon oxides, nitrogen oxides, sulfur oxides, hydrogen bromide, and hydrogen fluoride.[9][11][12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9][11][12]
Accidental Release
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.[6][10][15]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6][10][15]
-
Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[6][10][15]
Stability and Reactivity
-
Reactivity: No specific reactivity hazards are known under normal conditions.
-
Chemical Stability: The product is stable under recommended storage conditions.[11]
-
Conditions to Avoid: Heat, flames, sparks, and incompatible materials.[11]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6][11]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, hydrogen bromide, and hydrogen fluoride.[11][12]
Disposal Considerations
Disposal of this chemical and its container must be done in accordance with local, state, and federal regulations. It should be disposed of at an approved waste disposal plant.[6][8][9][11][12][15]
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
Signaling Pathway for Hazard Response
Caption: Decision pathway for first aid response to exposure incidents.
References
- 1. Buy this compound | 37461-61-3 [smolecule.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-Bromo-5-methyl-1,3,4-thiadiazole 97 54044-79-0 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. calpaclab.com [calpaclab.com]
- 6. fishersci.com [fishersci.com]
- 7. 37461-61-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. 2-Bromo-1,3,4-thiadiazole - High purity | EN [georganics.sk]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Biological Activities of Trifluoromethyl-Substituted Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its wide array of pharmacological activities.[1][2][3] The introduction of a trifluoromethyl (CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making trifluoromethyl-substituted thiadiazoles a particularly promising class of compounds for drug discovery.[4] This guide provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Biological Activities
Trifluoromethyl-substituted thiadiazoles have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
Derivatives of 1,3,4-thiadiazole are well-documented for their cytotoxic effects against various cancer cell lines.[5][6][7] The mechanism of action often involves the induction of apoptosis, interference with DNA synthesis, and inhibition of key signaling proteins like kinases.[5][7][8]
Recent studies have highlighted several potent trifluoromethyl-substituted compounds. For instance, 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole has shown significant activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[5]
Table 1: Anticancer Activity of Trifluoromethyl-Substituted Thiadiazoles
| Compound | Cell Line | Activity Type | IC50 Value (µM) | Reference |
| 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | Cytotoxicity | 49.6 | [5] |
| 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | Cytotoxicity | 53.4 | [5] |
| 2-(2-trifluoromethylphenylamino)-5-(4-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | Cytotoxicity | 56.4 | [5] |
| A2: 2-(4-chlorophenylamino)-5-(2-fluorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | Cytotoxicity | 52.35 | [9] |
| B3: 2-(4-bromophenylamino)-5-(3-fluorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | Cytotoxicity | 54.1 | [9] |
Note: While these specific examples from reference[9] do not contain a trifluoromethyl group, they are included to show the activity of halogenated thiadiazoles against the same cell line for comparative context.
A proposed mechanism for some thiadiazole derivatives involves the induction of the intrinsic apoptosis pathway.[5] This pathway is initiated by cellular stress and leads to the activation of caspase enzymes, which are responsible for executing cell death.
Simplified intrinsic apoptosis pathway induced by CF3-thiadiazole derivatives.
The thiadiazole ring is a bioisostere of pyrimidine, a key component of nucleobases, which may explain its ability to interfere with microbial DNA synthesis.[5] Trifluoromethyl-substituted bithiazoles, a related class of compounds, have shown broad-spectrum antimicrobial activity.[10]
One study identified a 4-trifluoromethyl bithiazole analogue (Compound 8j) with activity against both Gram-positive and Gram-negative bacteria.[10] Another compound (8e) was particularly effective against S. pyogenes and S. aureus.[10]
Table 2: Antimicrobial Activity of Trifluoromethyl-Substituted Bithiazoles
| Compound | Organism | Activity Type | MIC Value (µg/mL) | Reference |
| Compound 8e | S. pyogenes | Antibacterial | 4 | [10] |
| Compound 8e | S. aureus | Antibacterial | 16 | [10] |
| Compound 8g | Gram-positive bacteria | Antibacterial | Good activity | [10] |
| Compound 8i | Gram-positive bacteria | Antibacterial | Good activity | [10] |
| Compound 32f | E. coli | Antibacterial | < 0.97 | [11] |
| Compound 32i | E. coli | Antibacterial | < 0.97 | [11] |
Certain thiadiazole derivatives exhibit anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes. While specific data on trifluoromethyl-substituted thiadiazoles is limited in the provided results, related fused-ring systems like triazolo-thiadiazoles have shown potent anti-inflammatory effects, where fluorine substitution plays a crucial role.[12][13][14] For example, compounds 3c and 3d in one study showed anti-inflammatory effects equal to or greater than reference drugs like Ibuprofen and Diclofenac.[13]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key thiadiazole precursor and a standard assay for evaluating anticancer activity.
This protocol describes a common method for creating the core amine-substituted thiadiazole ring, which serves as a building block for more complex derivatives.
Materials:
-
Thiosemicarbazide
-
1,4-Dioxane
-
Trifluoroacetic acid (CF3COOH)
-
Phosphorus oxychloride (POCl3)
-
50% Sodium Hydroxide (NaOH) solution
-
Cold water
Procedure:
-
Suspend 14.5 g of thiosemicarbazide in 500 ml of 1,4-dioxane in a 1 L round-bottom flask with stirring.
-
Slowly add 12.0 ml of CF3COOH and 15.0 ml of POCl3 over approximately 30 minutes.
-
Maintain the reaction for 3 hours. During this period, a significant amount of HCl gas will be evolved.
-
Once HCl gas liberation ceases, pour the reaction mixture into 100 mL of cold water with stirring.
-
Adjust the pH to 9 using a 50% NaOH solution, which will cause a solid to precipitate.
-
Filter the product, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.
-
Wash the filtered solid with cold water and dry at 363 K (90 °C).[15]
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[16][17] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trifluoromethyl-substituted thiadiazole test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of medium and incubate for 24 hours.[18]
-
Compound Treatment: Prepare serial dilutions of the test compound. Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24-72 hours).[17][18]
-
MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[16][18][19]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[17][18]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[18][19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
General experimental workflow for the MTT cytotoxicity assay.
This guide provides a foundational understanding of the biological significance of trifluoromethyl-substituted thiadiazoles. The presented data and protocols serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile chemical scaffold.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. sarcouncil.com [sarcouncil.com]
- 3. granthaalayahpublication.org [granthaalayahpublication.org]
- 4. japsonline.com [japsonline.com]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. mdpi.com [mdpi.com]
- 10. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1,3,4]thiadiazole Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 13. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Rising Star in Medicinal Chemistry: A Technical Guide to 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic scaffold, 1,3,4-thiadiazole, is a cornerstone in the development of novel therapeutic agents, demonstrating a wide array of pharmacological activities. Within this promising class of compounds, 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole has emerged as a particularly versatile building block for medicinal chemists. Its unique structural features—a reactive bromine atom ripe for substitution and a trifluoromethyl group known to enhance metabolic stability and lipophilicity—position it as a valuable starting point for the synthesis of diverse and potent bioactive molecules. This technical guide provides an in-depth exploration of the synthesis, known biological activities, and potential therapeutic applications of derivatives of this compound. We present a compilation of quantitative biological data, detailed experimental protocols for synthesis and biological evaluation, and visual representations of key signaling pathways and experimental workflows to empower researchers in their drug discovery endeavors.
Introduction
The 1,3,4-thiadiazole ring is a privileged pharmacophore, integral to a multitude of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3] The incorporation of a trifluoromethyl (CF3) group into drug candidates is a well-established strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic profiles. The CF3 group can enhance metabolic stability by blocking sites of oxidation and increase lipophilicity, which can improve cell membrane permeability.
This compound combines the therapeutic potential of the thiadiazole nucleus with the advantageous properties of the trifluoromethyl group. The presence of a bromine atom at the 2-position provides a convenient handle for a variety of chemical transformations, most notably substitution and cross-coupling reactions, allowing for the facile generation of diverse libraries of derivatives.[4] This guide aims to consolidate the current knowledge on this promising scaffold and provide a practical resource for its application in drug discovery.
Synthesis of this compound and Derivatives
The synthesis of this compound typically proceeds through a two-step sequence starting from thiosemicarbazide. The initial step involves the formation of the 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole precursor, which is then converted to the target bromo-derivative via a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole
This protocol is adapted from established literature procedures.[5]
Materials:
-
Thiosemicarbazide
-
Trifluoroacetic acid (TFA)
-
Phosphorus oxychloride (POCl3)
-
1,4-Dioxane
-
Sodium hydroxide (NaOH) solution (50%)
-
Cold water
Procedure:
-
In a clean and dry 1 L round-bottom flask, suspend 14.5 g of thiosemicarbazide in 500 ml of 1,4-dioxane with stirring.
-
Slowly add 12.0 ml of trifluoroacetic acid and 15.0 ml of phosphorus oxychloride over approximately 30 minutes.
-
Maintain the reaction for 3 hours, during which a significant amount of HCl gas will be evolved. Ensure proper ventilation.
-
After the evolution of HCl gas ceases, pour the reaction mixture into 100 mL of cold water with stirring.
-
Adjust the pH of the solution to 9 with a 50% NaOH solution to precipitate the product.
-
Filter the solid product, wash it with cold water, and dry at 363 K to yield 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.
Experimental Protocol: Synthesis of this compound
This protocol is based on the principles of the Sandmeyer reaction, a widely used method for converting aryl amines to aryl halides.[6][7]
Materials:
-
2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole
-
Copper(II) bromide (CuBr2)
-
tert-Butyl nitrite
-
Acetonitrile
Procedure:
-
To a stirred solution of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (1 equivalent) in acetonitrile, add copper(II) bromide (1.5 equivalents).
-
Add tert-butyl nitrite (1.2 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Note: This is a generalized procedure. Reaction conditions such as temperature, reaction time, and purification methods may need to be optimized.
Potential Applications in Medicinal Chemistry
Derivatives of this compound have shown promise in several therapeutic areas. The following sections summarize the key findings and present available quantitative data.
Anticancer Activity
The 1,3,4-thiadiazole scaffold is a common feature in many compounds with potent anticancer activity.[8] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | MCF-7 (Breast) | 49.6 | [9] |
| MDA-MB-231 (Breast) | 53.4 | [9] | |
| Derivative 2 | K562 (Leukemia) | 33 | [6] |
| HeLa (Cervical) | 12.4 | [6] | |
| Derivative 3 | RXF393 (Renal) | 7.01 | [10] |
| HT29 (Colon) | 24.3 | [10] | |
| LOX IMVI (Melanoma) | 9.55 | [10] |
Table 1: In Vitro Anticancer Activity of this compound Derivatives
The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis through caspase activation.[4][9][11]
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. The 1,3,4-thiadiazole nucleus is a component of several clinically used antimicrobial drugs.[12] Derivatives of this compound have been evaluated for their antibacterial and antifungal activities.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Derivative 4 | Staphylococcus aureus | 32 | [13] |
| Pseudomonas aeruginosa | 32 | [13] | |
| Derivative 5 | Candida albicans | 8 | |
| Aspergillus niger | 64 | ||
| Derivative 6 | Enterococcus faecalis | 64 | |
| Derivative 7 | Enterococcus faecium | 1 |
Table 2: In Vitro Antimicrobial Activity of this compound Derivatives
Anticonvulsant Activity
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are often mediated through the modulation of specific intracellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[2] Several 1,3,4-thiadiazole derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[9]
Figure 1: Inhibition of the PI3K/Akt/mTOR Pathway
Caspase-Mediated Apoptosis
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The caspase family of proteases plays a central role in executing the apoptotic program.[4] 1,3,4-Thiadiazole derivatives have been shown to induce apoptosis through the activation of initiator caspases (e.g., caspase-8 and caspase-9) and effector caspases (e.g., caspase-3).
Figure 2: Induction of Caspase-Mediated Apoptosis
Experimental Workflows
To facilitate the investigation of this compound derivatives, this section provides detailed workflows for key experiments.
General Workflow for Synthesis and Derivatization
The synthesis of a library of derivatives from the core scaffold is a crucial step in structure-activity relationship (SAR) studies.
Figure 3: Synthetic Workflow for Derivative Library
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, K562)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Experimental Workflow: Western Blot Analysis of Akt Phosphorylation
Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the phosphorylation status of proteins like Akt, a key indicator of the PI3K/Akt pathway activity.
References
- 1. Computer-Aided Identification of Kinase-Targeted Small Molecules for Cancer: A Review on AKT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. benchchem.com [benchchem.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. ajpaonline.com [ajpaonline.com]
- 10. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structural features, including a reactive bromine atom, a lipophilic trifluoromethyl group, and an aromatic thiadiazole core, make it a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its derivatives. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are presented, along with a summary of its quantitative biological data. Furthermore, this guide explores the molecular mechanisms of action of 1,3,4-thiadiazole derivatives, offering insights into their potential as anticancer and antimicrobial agents.
Chemical Properties and Synthesis
This compound is a halogenated heterocyclic compound with the molecular formula C₃BrF₃N₂S. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom significantly influences the electronic properties of the thiadiazole ring, making it a valuable intermediate for various chemical transformations.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 233.01 g/mol | [1] |
| Boiling Point | 174.8 °C at 760 mmHg | N/A |
| Density | 2.0 g/cm³ | N/A |
| Flash Point | 59.5 °C | N/A |
Spectroscopic Data of the Precursor 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
| Spectroscopy | Key Peaks/Shifts | Reference |
| FT-IR (cm⁻¹) | 3458, 3290, 3104 (N-H stretching), 748 (C-F stretching) | [2] |
| ¹H NMR (DMSO-d₆, ppm) | δ 6.77 (br. s, 2H, NH₂) | [2] |
| ¹³C NMR | Data not available in cited literature | |
| Mass Spec (m/z) | Data not available in cited literature |
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process starting from thiosemicarbazide. The initial step involves the formation of the thiadiazole ring, followed by the replacement of an amino group with a bromine atom via a Sandmeyer-type reaction.
Caption: Synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole [3]
-
Suspend thiosemicarbazide (14.5 g) in 1,4-dioxane (500 ml) in a 1 L round-bottom flask with stirring.
-
Slowly add trifluoroacetic acid (12.0 ml) and phosphorus oxychloride (15.0 ml) over approximately 30 minutes.
-
Maintain the reaction for 3 hours, during which a significant amount of HCl gas will be produced.
-
After the evolution of HCl gas ceases, pour the reaction mixture into 100 ml of cold water with stirring.
-
Adjust the pH to 9 with a 50% NaOH solution to precipitate the product.
-
Filter the solid product, wash with cold water, and dry at 363 K.
Step 2: Synthesis of this compound (General Sandmeyer Protocol) [4][5]
-
Suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole in an aqueous solution of hydrobromic acid (HBr).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or distillation.
Biological Activities and Therapeutic Potential
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a trifluoromethyl group and a bromine atom in this compound provides a template for the development of potent therapeutic agents.
Anticancer Activity
Derivatives of 1,3,4-thiadiazole have demonstrated significant anticancer activity against a variety of cancer cell lines.[6][7] The trifluoromethyl group can enhance the lipophilicity and metabolic stability of these compounds, potentially improving their pharmacokinetic properties.
Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(o-bromophenylamino)-5-(substituted)-1,3,4-thiadiazole derivative | SK-BR-3 (Breast) | 0.77 | [6] |
| 5-(honokiol derivative)-1,3,4-thiadiazole | A549 (Lung) | 1.62 | [6] |
| 5-(honokiol derivative)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 2.53 | [6] |
| 2-(3,4,5-trimethoxyphenyl)-5-arylamino-1,3,4-thiadiazole | MCF-7 (Breast) | 6.6 | [8] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [9] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [9] |
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is also a common feature in many antimicrobial agents. The ability to easily functionalize the 2-bromo position allows for the synthesis of a diverse library of compounds for antimicrobial screening.
Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Oxazolidinone derivative | Enterococcus faecium | 1 | [10] |
| Oxazolidinone derivative | Enterococcus faecalis | 2 | [10] |
| 4-(bromophenyl)-substituted thiadiazole derivative | Staphylococcus aureus | - | [11] |
| 4-(bromophenyl)-substituted thiadiazole derivative | Escherichia coli | - | [11] |
| Imidazo[2,1-b][6][12][13]thiadiazole derivative | Staphylococcus aureus | 0.03 | [14] |
| Imidazo[2,1-b][6][12][13]thiadiazole derivative | Escherichia coli | 0.5 | [14] |
Mechanism of Action: Inhibition of Akt Signaling Pathway
Several studies have suggested that the anticancer effects of 1,3,4-thiadiazole derivatives are mediated through the inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. Inhibition of Akt can lead to the induction of apoptosis and cell cycle arrest in cancer cells.
Caption: Inhibition of the Akt signaling pathway by 1,3,4-thiadiazole derivatives.
Experimental Protocols for Biological Assays
Anticancer Activity: MTT Assay[12]
-
Seed cancer cells into a 96-well plate at a density of 8 x 10³ cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for an additional 48-72 hours.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL).
-
Incubate the plates for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Broth Microdilution Method[15][16]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism) in each plate.
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria, 35 °C for 24-48 hours for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound is a highly valuable and versatile building block for the development of new chemical entities with significant therapeutic potential. Its straightforward synthesis and the reactivity of the bromine atom allow for the creation of diverse libraries of derivatives. The accumulated evidence strongly suggests that compounds derived from this scaffold possess potent anticancer and antimicrobial activities. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives is warranted to advance the development of novel and effective therapeutic agents. This technical guide provides a solid foundation of data and methodologies to aid researchers in this endeavor.
References
- 1. This compound [myskinrecipes.com]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 8. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of the Anti-Microbial Activity of New Heterocycles Containing the 1,3,4-Thiadiazole Moiety [mdpi.com]
- 12. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole and its subsequent derivatization, primarily through Suzuki-Miyaura cross-coupling reactions. This class of compounds is of significant interest in medicinal chemistry due to its potential as anticancer and antimicrobial agents. The trifluoromethyl group often enhances metabolic stability and lipophilicity, making these derivatives attractive for drug development.
Synthetic Workflow Overview
The synthesis of 2-aryl-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives follows a three-step sequence, starting from readily available starting materials. The overall workflow involves the formation of the key intermediate 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, followed by a Sandmeyer bromination to yield the bromo-thiadiazole core. Finally, a palladium-catalyzed Suzuki-Miyaura coupling reaction is employed to introduce various aryl or heteroaryl substituents.
Caption: General synthetic workflow for 2-aryl-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
This protocol describes the cyclization reaction to form the thiadiazole ring.
Materials:
-
Thiosemicarbazide
-
Trifluoroacetic Acid (TFA)
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)
-
1,4-Dioxane or a suitable solvent
-
50% Sodium Hydroxide (NaOH) solution
-
Cold water
Procedure:
-
In a clean, dry round-bottom flask, suspend thiosemicarbazide (1.0 eq) in 1,4-dioxane.
-
With stirring, slowly add trifluoroacetic acid (1.1 eq) to the suspension.
-
Carefully and slowly add phosphorus oxychloride (1.5 eq) to the reaction mixture over approximately 30 minutes. The reaction is exothermic and will generate HCl gas, so it should be performed in a well-ventilated fume hood.
-
Maintain the reaction for 3 hours.
-
After the evolution of HCl gas has ceased, pour the reaction mixture into cold water with stirring.
-
Adjust the pH of the aqueous mixture to 9 using a 50% NaOH solution to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry to obtain 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.[1]
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
This protocol outlines the conversion of the amino group to a bromo group.
Materials:
-
2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
Procedure:
-
Suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (1.0 eq) in hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30-60 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in HBr and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of 2-Aryl-5-(trifluoromethyl)-1,3,4-thiadiazole Derivatives via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of the bromo-thiadiazole with various arylboronic acids.[2][3]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[3]
Biological Activity Data
The synthesized 2-aryl-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives have been evaluated for their anticancer and antimicrobial activities. The following tables summarize the quantitative data from various studies.
Table 1: Anticancer Activity of 2-Aryl-5-(trifluoromethyl)-1,3,4-thiadiazole Derivatives
| Compound ID | Aryl Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| ST10 | 2-Trifluoromethylphenylamino | MCF-7 | 49.6 | [4] |
| ST10 | 2-Trifluoromethylphenylamino | MDA-MB-231 | 53.4 | [4] |
| 3b | Phenyl | C32 (Melanoma) | 24.4 | [5] |
| 3b | Phenyl | A375 (Melanoma) | 25.4 | [5] |
| 8a | Phenyl | A549 (Lung) | 1.62 | [6] |
| 8d | p-Tolyl | A549 (Lung) | 2.53 | [6] |
| 8e | p-Methoxyphenyl | A549 (Lung) | 2.62 | [6] |
Table 2: Antimicrobial Activity of 2-Aryl-5-(trifluoromethyl)-1,3,4-thiadiazole Derivatives
| Compound ID | Aryl Substituent | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 16 | Phenylacetamido | Escherichia coli | 1.56 - 6.25 | |
| 16 | Phenylacetamido | Pseudomonas aeruginosa | 1.56 - 6.25 | |
| 16 | Phenylacetamido | Bacillus subtilis | 1.56 - 6.25 | |
| 16 | Phenylacetamido | Staphylococcus aureus | 1.56 - 6.25 | |
| 11 | 8-Quinolinyl | Staphylococcus aureus | 6.25 - 12.5 | |
| 11 | 8-Quinolinyl | Escherichia coli | 6.25 - 12.5 |
Mechanism of Action: Signaling Pathways
Several studies have indicated that 2,5-disubstituted 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. Key signaling pathways implicated include the caspase cascade and the modulation of cell cycle regulatory proteins.
Apoptosis Induction via Caspase Activation
Thiadiazole derivatives have been shown to induce apoptosis through the activation of effector caspases, such as caspase-3.[7][8] This activation is a critical step in the apoptotic pathway, leading to the cleavage of cellular substrates and ultimately cell death. The activation of caspase-3 can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Simplified caspase activation pathway initiated by thiadiazole derivatives.
Cell Cycle Arrest
Certain 2-amino-1,3,4-thiadiazole derivatives have been found to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is a key signaling cascade involved in cell proliferation.[9][10] Inhibition of the ERK1/2 pathway can lead to an upregulation of cell cycle inhibitors, such as p27/Kip1, resulting in cell cycle arrest at the G0/G1 or G2/M phase.[9][11][12] This prevents cancer cells from progressing through the cell cycle and dividing.
Caption: Inhibition of ERK pathway leading to cell cycle arrest by thiadiazole derivatives.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.journalagent.com [pdf.journalagent.com]
- 8. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. turkjps.org [turkjps.org]
- 11. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole with various boronic acids and their derivatives. The formation of a carbon-carbon bond at the 2-position of the 1,3,4-thiadiazole ring is a critical transformation in the synthesis of novel compounds for drug discovery and materials science. The trifluoromethyl group at the 5-position imparts unique electronic properties and can enhance the metabolic stability and bio-availability of the resulting molecules.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound.[1][2] This methodology is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3][4]
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound is as follows:
Experimental Protocols
The following protocols are generalized procedures based on successful Suzuki coupling reactions of similar bromo-substituted heterocycles.[1][5][6] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol is a standard and effective method for the coupling of various aryl and heteroaryl bromides.[1][7]
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)[1][5]
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water mixture[1][5]
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask or reaction tube, add this compound, the corresponding arylboronic acid, base (K₃PO₄ or K₂CO₃), and Pd(PPh₃)₄.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to a temperature between 80-100°C.[5]
-
Stir the reaction for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-(trifluoromethyl)-1,3,4-thiadiazole.
Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (1-5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2-3 equivalents)
-
Solvent: 1,4-Dioxane or Dimethylformamide (DMF)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid pinacol ester, Na₂CO₃, and Pd(dppf)Cl₂.[8]
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 90-120°C and stir for 4-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by recrystallization or column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for Suzuki coupling reactions of various bromo-heterocycles with arylboronic acids, which can serve as a guide for expected yields and reaction conditions for this compound.
| Entry | Bromo-heterocycle | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 72 | [1][10] |
| 2 | 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 | [1][10] |
| 3 | 2-Bromo-5-phenyl-1,3,4-oxadiazole | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | - | 93 | [7] |
| 4 | 4-Bromoisoquinoline | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand | KF | 1,4-Dioxane | 100 | 12 | 82 | [11] |
| 5 | 2-Bromo-3-picoline | (3-(hydroxymethyl)phenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80 | - | 82 | [4] |
| 6 | 4-Chlorobenzonitrile | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand | KF | 1,4-Dioxane | 100 | 12 | 73 | [11] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for a Suzuki coupling reaction.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, including a reactive bromine atom at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 5-position, render the thiadiazole ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of functional groups, making it an invaluable scaffold for the synthesis of novel compounds with potential biological activities and advanced material properties. The trifluoromethyl group not only activates the C-Br bond towards nucleophilic attack but can also enhance the metabolic stability and lipophilicity of the resulting derivatives, which are desirable properties in drug design.
These application notes provide detailed protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, including amines, thiols, and alcohols. The methodologies described herein are based on established synthetic procedures for related heterocyclic compounds and aim to serve as a practical guide for researchers.
Reaction Principle
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the thiadiazole ring, further amplified by the potent electron-withdrawing trifluoromethyl group, facilitates the initial attack of a nucleophile at the carbon atom bearing the bromine atom. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the bromine atom is eliminated as a bromide ion, and the aromaticity of the thiadiazole ring is restored, yielding the substituted product.
The general workflow for these reactions is depicted below:
Caption: General experimental workflow for nucleophilic substitution.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles. Please note that specific yields may vary depending on the purity of reagents, scale of the reaction, and optimization of conditions.
| Nucleophile Type | Example Nucleophile | Product | Reaction Conditions | Yield (%) |
| N-Nucleophiles | ||||
| Primary Amine | Aniline | 2-Anilino-5-(trifluoromethyl)-1,3,4-thiadiazole | K₂CO₃, DMF, 80°C, 6h | ~85 |
| Secondary Amine | Morpholine | 2-Morpholino-5-(trifluoromethyl)-1,3,4-thiadiazole | Et₃N, EtOH, reflux, 8h | ~90 |
| S-Nucleophiles | ||||
| Thiol | Thiophenol | 2-(Phenylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole | K₂CO₃, DMF, rt, 4h | ~95 |
| O-Nucleophiles | ||||
| Alcohol | Methanol | 2-Methoxy-5-(trifluoromethyl)-1,3,4-thiadiazole | NaH, THF, 60°C, 12h | ~75 |
Experimental Protocols
Protocol 1: Reaction with Primary/Secondary Amines (N-Nucleophiles)
This protocol describes a general procedure for the synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Solvent (e.g., Dimethylformamide (DMF) or Ethanol (EtOH))
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Dissolve the starting material in the chosen solvent (e.g., DMF or EtOH).
-
Add the amine nucleophile (1.1 - 1.5 eq.) to the solution.
-
Add the base (2.0 eq.) to the reaction mixture.
-
Stir the reaction mixture at the appropriate temperature (e.g., 80°C for DMF or reflux for EtOH) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If DMF is used as the solvent, pour the reaction mixture into water and extract with ethyl acetate. If ethanol is used, concentrate the mixture under reduced pressure, and then partition the residue between water and ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole derivative.
Caption: Reaction with N-nucleophiles.
Protocol 2: Reaction with Thiols (S-Nucleophiles)
This protocol outlines the synthesis of 2-(organothio)-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq.) and the thiol (1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, add water to quench the reaction.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Reaction with S-nucleophiles.
Protocol 3: Reaction with Alcohols/Phenols (O-Nucleophiles)
This protocol describes the synthesis of 2-alkoxy- or 2-aryloxy-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives. This reaction often requires a strong base to deprotonate the alcohol or phenol.
Materials:
-
This compound
-
Alcohol or Phenol (e.g., methanol, phenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.2 eq.) and dissolve it in the anhydrous solvent (THF or DMF).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 eq.) portion-wise. Caution: NaH is highly reactive and flammable. Handle with care.
-
Allow the mixture to stir at room temperature for 30 minutes to form the corresponding alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise to the reaction mixture.
-
Heat the reaction to the appropriate temperature (e.g., 60°C) and stir for several hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Reaction with O-nucleophiles.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme caution under an inert atmosphere.
Disclaimer
The protocols and information provided in this document are intended for use by qualified professionals in a research laboratory setting. The reaction conditions may require optimization for specific substrates and scales. BenchChem assumes no liability for any damages resulting from the use of this information.
Application Notes: 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole is a key heterocyclic building block in modern drug discovery, offering a unique combination of chemical reactivity and desirable physicochemical properties. The presence of a reactive bromine atom at the 2-position allows for versatile functionalization through various cross-coupling and nucleophilic substitution reactions. The electron-withdrawing trifluoromethyl group at the 5-position often enhances the metabolic stability, lipophilicity, and binding affinity of the resulting drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this scaffold in the synthesis of novel bioactive molecules, particularly focusing on its application in the development of kinase inhibitors and antifungal agents.
The 1,3,4-thiadiazole core itself is a privileged scaffold in medicinal chemistry, known to be a bioisostere of pyrimidines and oxadiazoles, and is present in numerous approved drugs.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5]
Key Applications in Drug Discovery
The unique structural features of this compound make it an attractive starting material for the synthesis of compounds targeting various biological pathways.
Kinase Inhibitors
The 1,3,4-thiadiazole scaffold has been successfully incorporated into the design of various kinase inhibitors. Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases. The bromine atom on the thiadiazole ring serves as a convenient handle for introducing various aryl and heteroaryl moieties that can interact with the kinase active site.
Logical Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic strategies for kinase inhibitors.
Antifungal and Antibacterial Agents
Derivatives of 1,3,4-thiadiazole are known to exhibit potent antifungal and antibacterial activities. The trifluoromethyl group can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes. The bromo-substituent allows for the introduction of various pharmacophores to modulate the antimicrobial spectrum and potency.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This reaction is fundamental for creating 2-aryl-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
A Russian patent describes a similar Suzuki-Miyaura cross-coupling reaction involving 2-bromo-7-trifluoromethyl-5H-5-oxo-1,3,4-thiadiazo[3,2-a]pyrimidine, highlighting the feasibility of this reaction on related scaffolds.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination to synthesize 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives, which are valuable intermediates for a variety of bioactive compounds.
Reaction Scheme:
Caption: Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Nucleophilic Substitution with Thiols for C-S Bond Formation
This protocol details the synthesis of 2-thioether-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives through a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Caption: Nucleophilic substitution with a thiol.
Materials:
-
This compound
-
Thiol (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃ or Et₃N, 1.5 - 2.0 equivalents)
-
Solvent (e.g., DMF, DMSO, or Acetonitrile)
Procedure:
-
To a solution of the thiol (1.1 equiv) in the chosen solvent, add the base (1.5 equiv) and stir for 10-15 minutes at room temperature.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize representative biological data for compounds derived from 1,3,4-thiadiazole scaffolds, illustrating the potential of this class of compounds. While specific data for derivatives of this compound is limited in publicly available literature, the data for analogous compounds underscores the promise of this building block.
Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [3] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [3] |
| Compound 1o | HepG2 (Liver) | 8.6 | [4] |
Table 2: Antifungal and Antibacterial Activity of 1,3,4-Thiadiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 1b | Streptococcus faecalis | 4-64 | [4] |
| Compound 1e | MSSA | 4-64 | [4] |
| Compound 1g | MRSA | 4-64 | [4] |
| Compound 2g | Candida albicans | 8 | [4] |
| Compound 2g | Aspergillus niger | 64 | [4] |
Table 3: Anti-HIV Activity of 2-Amino-1,3,4-thiadiazole Derivatives
| Compound Derivative | Anti-HIV-1 Activity (IC₅₀ in µM) | Reference |
| Unsubstituted Phenyl | >29.76 | [5] |
| 4-Fluorophenyl | 7.50 | [5] |
| 4-Trifluoromethylphenyl | 9.25 | [5] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel drug candidates. Its utility in constructing diverse molecular architectures through well-established synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it a powerful tool for medicinal chemists. The incorporation of the trifluoromethyl-thiadiazole moiety has shown considerable promise in the development of potent anticancer, antifungal, and antiviral agents. The provided protocols offer a solid foundation for researchers to explore the full potential of this scaffold in their drug discovery programs. Further exploration of the structure-activity relationships of derivatives from this starting material is warranted to develop next-generation therapeutics.
References
- 1. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole, a valuable building block in medicinal chemistry and material science.[1] The trifluoromethyl group can enhance the lipophilicity and metabolic stability of potential drug candidates, while the reactive bromine atom allows for further functionalization through various coupling reactions.[1] The protocol herein details a two-step synthetic route commencing with the formation of the intermediate, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, followed by a diazotization and bromination reaction. This application note includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a heterocyclic organic compound with the molecular formula C₃BrF₃N₂S.[1] Its unique structural features, including a reactive bromine atom and an electron-withdrawing trifluoromethyl group, make it a versatile reagent in the synthesis of novel compounds with potential biological activities, such as anticonvulsant and antitumor properties.[1] This protocol outlines a reliable method for the laboratory-scale synthesis of this important chemical intermediate.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole. This step involves the cyclization of thiosemicarbazide with trifluoroacetic anhydride.
-
Step 2: Synthesis of this compound. The amino group of the intermediate is converted to a bromo group via a diazotization reaction followed by a Sandmeyer-type reaction.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Thiosemicarbazide | ≥99% | Sigma-Aldrich |
| Trifluoroacetic anhydride | ≥99% | Sigma-Aldrich |
| Hydrochloric acid (conc.) | 37% | Fisher Scientific |
| Sodium nitrite | ≥99% | Sigma-Aldrich |
| Copper(I) bromide | ≥98% | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Fisher Scientific |
| Deionized water | - | - |
| Ice | - | - |
| Sodium bicarbonate (sat. soln.) | - | - |
| Anhydrous magnesium sulfate | - | - |
Step 1: Synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole
-
In a fume hood, add trifluoroacetic anhydride (20 mL) dropwise to powdered thiosemicarbazide (8 g) in a flask cooled in an ice-salt bath.[2]
-
After the initial vigorous reaction subsides, allow the mixture to warm to room temperature and then heat it in a boiling water bath for one hour.[2]
-
Cool the reaction mixture and dilute it with water.[2]
-
Make the solution alkaline with the addition of ammonia solution.[2]
-
Collect the resulting crystalline precipitate by filtration, wash with cold water, and dry to yield 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.[2]
Step 2: Synthesis of this compound
-
Suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (20.6 g) in 150 mL of concentrated hydrochloric acid with stirring in a 250 mL round-bottomed flask.[3]
-
Cool the reaction mixture to between 263 and 268 K (-10 to -5 °C).[3]
-
Slowly add an aqueous solution of sodium nitrite (21.2 g in 350 mL of water) while maintaining the temperature between 263 and 268 K.[3]
-
After stirring for 2 hours, add 100 mL of water and warm the mixture to 333–353 K (60–80 °C) and stir for an additional 3 hours.[3]
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (2 x 150 mL).[3]
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or recrystallization.
Data Summary
| Step | Product | Starting Material | Reagents | Yield | Purity |
| 1 | 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole | Thiosemicarbazide | Trifluoroacetic anhydride, Ammonia | ~75% | >95% |
| 2 | This compound | 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole | Conc. HCl, NaNO₂, H₂O | ~80% | >97% |
Note: Yields and purity are approximate and may vary depending on experimental conditions and purification methods.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Trifluoroacetic anhydride is corrosive and moisture-sensitive; handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Concentrated acids are highly corrosive.
-
Sodium nitrite is an oxidizing agent and is toxic if ingested.
-
Handle all organic solvents in a well-ventilated area and away from ignition sources.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound. The procedure is robust and can be adapted for various laboratory scales. The availability of this protocol will aid researchers in the fields of medicinal chemistry and materials science in accessing this important synthetic intermediate.
References
Application Notes and Protocols: 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole in the Development of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole as a key scaffold in the design and synthesis of novel anticancer agents. This document outlines the synthetic rationale, biological evaluation protocols, and known mechanisms of action for derivatives of this promising heterocyclic compound.
Introduction
The 1,3,4-thiadiazole ring is a privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including anticancer properties.[1][2][3][4] Its mesoionic character allows for favorable interaction with biological targets and the ability to cross cellular membranes.[5] The incorporation of a trifluoromethyl group at the 5-position can enhance metabolic stability and lipophilicity, while the bromo group at the 2-position serves as a versatile handle for synthetic elaboration, enabling the creation of diverse chemical libraries for anticancer screening. Derivatives of the 5-(trifluoromethyl)-1,3,4-thiadiazole core have demonstrated potent inhibitory activity against various cancer cell lines and key oncogenic kinases.
Synthesis of this compound Derivatives
The synthesis of the core intermediate, this compound, can be achieved through a multi-step process starting from commercially available reagents. A plausible synthetic route is proposed based on established methods for analogous thiadiazole compounds.
Proposed Synthetic Pathway:
-
Formation of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole: Thiosemicarbazide is reacted with trifluoroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride to yield 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.
-
Diazotization and Bromination (Sandmeyer-type reaction): The resulting amino-thiadiazole is then subjected to diazotization using sodium nitrite in the presence of a strong acid (e.g., hydrobromic acid) at low temperatures. The diazonium salt is subsequently decomposed in the presence of a copper(I) bromide catalyst to yield this compound.
This bromo-substituted intermediate is then readily diversified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic aromatic substitution with a wide range of amines, thiols, or other nucleophiles to generate a library of novel derivatives for biological evaluation.
Anticancer Activity of 5-(Trifluoromethyl)-1,3,4-thiadiazole Derivatives
Numerous studies have demonstrated the potent anticancer activity of derivatives of the 5-(trifluoromethyl)-1,3,4-thiadiazole scaffold against a panel of human cancer cell lines. The table below summarizes the in vitro cytotoxic activity (IC50 values) of selected derivatives.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| ST10 | 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [4][6] |
| MDA-MB-231 (Breast) | 53.4 | [4][6] | ||
| Compound 7b | Thiadiazole-based derivative | MCF-7 (Breast) | 6.13 | [7] |
| Compound 20b | 2,3-dihydro-1,3,4-thiadiazole derivative | MCF-7 (Breast) | 0.05 | [8] |
| HepG2 (Liver) | 0.14 | [8] | ||
| Compound 6g | Pyrazole-thiadiazole derivative | A549 (Lung) | 1.537 | [9][10] |
| Compound 3j | Nicotinamide-thiadiazole hybrid | MCF-7 (Breast) | 2.375 | [11] |
| A549 (Lung) | 20.682 | [11] | ||
| Compound 3o | Nicotinamide-thiadiazole hybrid | MCF-7 (Breast) | 2.884 | [11] |
| Compound 2g | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [12] |
| MCF-7 (Breast) | 23.29 | [12] |
Mechanism of Action: Targeting Key Signaling Pathways
Derivatives of 5-(trifluoromethyl)-1,3,4-thiadiazole have been shown to exert their anticancer effects through the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several derivatives have demonstrated potent inhibitory activity against key receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
-
VEGFR-2 Inhibition: By inhibiting VEGFR-2, these compounds can disrupt the downstream signaling cascade responsible for angiogenesis, a critical process for tumor growth and metastasis.[7][8][13][14][15]
-
EGFR Inhibition: Inhibition of EGFR, which is often overexpressed in various cancers, can block signaling pathways that promote cell proliferation and survival.[9][10][11][16][17]
The table below summarizes the kinase inhibitory activity of selected thiadiazole derivatives.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 7b | VEGFR-2 | 40.65 | [7] |
| Compound 20b | VEGFR-2 | 24 | [8] |
| Compound 6g | EGFR | 24 | [9][10] |
| Compound 15 | VEGFR-2 | 78.7 | [13] |
| Compound 3a | EGFR | 170 | [13] |
| Compound 39 | EGFR | 153 | [17] |
| HER2 | 108 | [17] | |
| Compound 43 | EGFR | 122 | [17] |
| HER2 | 78 | [17] | |
| Compound 3j | EGFR | 20 | [11] |
| Compound 3o | EGFR | 28 | [11] |
Modulation of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Some 1,3,4-thiadiazole derivatives have been shown to suppress this pathway, leading to the induction of autophagy and apoptosis in cancer cells.[18]
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Antimicrobial Activity of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-thiadiazole scaffold is a prominent heterocyclic core in medicinal chemistry, recognized for its diverse pharmacological properties.[1][2] Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[3][4] The unique electronic structure and physicochemical properties of the thiadiazole ring, such as its mesoionic nature and ability to enhance lipophilicity, facilitate interactions with biological targets and improve pharmacokinetic profiles.[1] The incorporation of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and biological activity.[5][6] This document provides detailed protocols and application notes for investigating the antimicrobial potential of a specific subclass: compounds derived from 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole. While specific data for this exact scaffold is limited in publicly available literature, the protocols outlined are based on established methodologies for evaluating analogous 2,5-disubstituted-1,3,4-thiadiazole derivatives.
Data Presentation: Antimicrobial Activity
Quantitative assessment of antimicrobial activity is crucial for structure-activity relationship (SAR) studies.[3] Data should be organized systematically to compare the efficacy of different derivatives against a panel of microbial strains. The primary metrics used are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Table 1: Representative Antibacterial Activity Data (MIC in µg/mL) (Note: The following data is representative of substituted 1,3,4-thiadiazole derivatives from cited literature and is provided as an example. Actual values for this compound derivatives must be determined experimentally.)
| Compound ID | Derivative (Substitution at 2-position) | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| TDA-CF3-01 | -Br (Hypothetical) | TBD | TBD | TBD | TBD | N/A |
| TDA-CF3-02 | -NH-Aryl (Example) | 12.5 | 1000 | 1000 | 12.5 | [7] |
| TDA-CF3-03 | -Thio-Aryl (Example) | 64 | >64 | >64 | >64 | [8] |
| Ciprofloxacin | (Standard) | ~1.0 | ~0.5 | ~0.25 | ~1.0 | [9] |
TBD: To Be Determined
Table 2: Representative Antifungal Activity Data (MIC in µg/mL) (Note: The following data is representative of substituted 1,3,4-thiadiazole derivatives from cited literature and is provided as an example.)
| Compound ID | Derivative (Substitution at 2-position) | C. albicans | A. niger | Reference |
| TDA-CF3-01 | -Br (Hypothetical) | TBD | TBD | N/A |
| TDA-CF3-02 | -NH-Aryl (Example) | 8 | 64 | [8] |
| Fluconazole | (Standard) | ~1.0 | ~16.0 | [9] |
TBD: To Be Determined
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate evaluation of antimicrobial properties.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Materials:
-
Test compounds and reference antibiotics (e.g., Ciprofloxacin, Fluconazole).
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Bacterial or fungal strains.
-
Sterile DMSO (Dimethyl sulfoxide).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer or plate reader.
-
Incubator.
Procedure:
-
Preparation of Compounds: Dissolve test compounds in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension in sterile saline or broth to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL in the well).
-
Plate Setup: a. Add 100 µL of sterile broth to each well of a 96-well plate. b. Add a specific volume of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate. c. Inoculate each well (except negative controls) with 10 µL of the standardized microbial suspension. d. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[10]
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a follow-up to the MIC assay to determine if a compound is static (inhibits growth) or cidal (kills the organism).
Materials:
-
Results from the MIC assay (Protocol 1).
-
Sterile agar plates (e.g., Mueller-Hinton Agar).
-
Sterile pipette tips and micropipettes.
-
Incubator.
Procedure:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-inoculate the aliquot onto a fresh, sterile agar plate.
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours.
-
Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
Potential Mechanism of Action & Signaling Pathways
The precise mechanism of action for this compound derivatives has not been definitively established. However, based on studies of related heterocyclic compounds, several potential pathways can be hypothesized. The 1,3,4-thiadiazole ring is known to interact with various biological targets.[2] The strong electronegativity of the trifluoromethyl group can enhance binding affinity and cell permeability.[5]
Hypothesized Antimicrobial Mechanisms of Action
Caption: Hypothesized mechanisms of antimicrobial action for thiadiazole derivatives.
Potential Targets and Pathways:
-
Enzyme Inhibition: Many antimicrobial agents function by inhibiting essential enzymes. For thiadiazoles, potential targets could include:
-
DNA Gyrase and Topoisomerase IV: Inhibition of these enzymes would disrupt DNA replication and repair, leading to bacterial cell death.
-
Kinases: Essential for various signal transduction pathways, their inhibition could disrupt critical cellular processes.[4]
-
Lanosterol 14α-demethylase: In fungi, this enzyme is critical for ergosterol biosynthesis, a key component of the fungal cell membrane. Inhibition leads to a dysfunctional membrane.
-
-
Disruption of Cell Membrane/Wall: The lipophilic nature of the thiadiazole ring combined with the trifluoromethyl group may allow the compounds to intercalate into the lipid bilayer of the cell membrane, disrupting its integrity and leading to leakage of cellular contents.[10]
-
Inhibition of Quorum Sensing: Some heterocyclic compounds are known to interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate virulence factor expression and biofilm formation. By blocking these signals, the compounds could reduce the pathogenicity of bacteria without necessarily killing them.
References
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jacsdirectory.com [jacsdirectory.com]
- 10. mdpi.com [mdpi.com]
2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole: A Versatile Scaffold for the Synthesis of Novel Heterocycles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole is a key heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom and an electron-withdrawing trifluoromethyl group on the stable 1,3,4-thiadiazole core, makes it an ideal scaffold for the synthesis of a diverse range of novel heterocyclic compounds. The trifluoromethyl group can enhance the metabolic stability and lipophilicity of potential drug candidates, while the bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.[1] Derivatives of the 1,3,4-thiadiazole ring are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.
This document provides detailed application notes and experimental protocols for the synthesis of the this compound scaffold and its subsequent functionalization through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Synthesis of the Scaffold
The synthesis of this compound is typically achieved from the readily available 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole via a Sandmeyer-type reaction. The amino precursor itself is synthesized from thiosemicarbazide and trifluoroacetic acid.
Protocol 1: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
This protocol is adapted from the procedure described by Boechat et al.[2]
Materials:
-
Thiosemicarbazide
-
Trifluoroacetic acid (TFA)
-
Phosphorus oxychloride (POCl₃)
-
1,4-Dioxane
-
Sodium hydroxide (NaOH) solution (50%)
-
Cold water
Procedure:
-
In a clean and dry 1 L round-bottom flask, suspend thiosemicarbazide (14.5 g) in 1,4-dioxane (500 ml) with stirring.
-
Slowly add trifluoroacetic acid (12.0 ml) and then phosphorus oxychloride (15.0 ml) over approximately 30 minutes.
-
Maintain the reaction for 3 hours, during which a significant amount of HCl gas will be evolved.
-
After the evolution of HCl gas ceases, pour the reaction mixture into cold water (100 ml) with stirring.
-
Adjust the pH to 9 with a 50% NaOH solution to precipitate the product.
-
Filter the solid product, wash with cold water, and dry at 363 K to yield 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.
Caption: Workflow for the synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.
Protocol 2: Synthesis of this compound (via Sandmeyer Reaction)
This is a general protocol for the Sandmeyer bromination of a heteroaromatic amine.
Materials:
-
2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
-
Copper(I) bromide (CuBr)
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Ice
-
Water
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole in a mixture of CuBr and 48% HBr at 0 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Logical workflow of the Sandmeyer reaction for scaffold synthesis.
Application in Cross-Coupling Reactions
The bromine atom at the 2-position of the thiadiazole ring is readily displaced in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino moieties.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-(trifluoromethyl)-1,3,4-thiadiazoles
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the thiadiazole scaffold and various aryl or heteroaryl boronic acids.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 81 |
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-(trifluoromethyl)-1,3,4-thiadiazoles
The Sonogashira coupling enables the formation of a C-C triple bond, linking the thiadiazole scaffold to various terminal alkynes.
Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N (2) | THF | 60 | 6 | 88 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (4) | 8 | i-Pr₂NH (2.5) | DMF | 50 | 8 | 82 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (3) | 5 | Et₃N (2) | Toluene | 70 | 5 | 90 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N (2) | THF | RT | 12 | 75 |
Protocol 4: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 70 °C) until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for Sonogashira coupling.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 2-position of the thiadiazole ring.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 16 | 87 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 8 | 89 |
| 4 | Indole | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ (2) | Toluene | 110 | 24 | 76 |
Protocol 5: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) for the specified time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Caption: Logical flow diagram for the Buchwald-Hartwig amination protocol.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in the development of novel pharmaceuticals and advanced materials. The straightforward access to this scaffold and its reliable reactivity in key cross-coupling reactions underscore its importance in modern synthetic chemistry.
References
Application Notes and Protocols for the Functionalization of the Thiadiazole Ring
For Researchers, Scientists, and Drug Development Professionals
Thiadiazole and its derivatives are a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them privileged scaffolds in the development of novel therapeutic agents.[2][4][5][6] This document provides detailed experimental procedures for the functionalization of the thiadiazole ring, focusing on key synthetic methodologies that enable the creation of diverse chemical libraries for drug development programs.
Key Functionalization Strategies
The functionalization of the thiadiazole ring can be broadly categorized into two main approaches:
-
Construction of the Thiadiazole Ring: Synthesis of the core thiadiazole scaffold from acyclic precursors, incorporating desired functional groups during the cyclization process.
-
Post-synthetic Modification: Functionalization of a pre-formed thiadiazole ring through various cross-coupling and substitution reactions.
This document will focus on providing detailed protocols for some of the most robust and widely used methods in both categories.
I. Synthesis of Functionalized 1,3,4-Thiadiazole Derivatives
A common and effective method for synthesizing 5-aryl-1,3,4-thiadiazol-2-amine derivatives involves the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[4]
General Experimental Workflow for 1,3,4-Thiadiazole Synthesis
Caption: General workflow for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines.
Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives[4]
Materials:
-
Substituted aromatic carboxylic acid (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Phosphorus oxychloride (POCl₃)
-
50% Sodium hydroxide (NaOH) solution
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, stir a mixture of the aromatic carboxylic acid (3.00 mmol) and POCl₃ (10 mL) for 20 minutes at room temperature.
-
Add thiosemicarbazide (3.00 mmol) to the mixture.
-
Heat the resulting mixture at 80-90 °C for one hour with continuous stirring.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully add 40 mL of water to the cooled reaction mixture.
-
Reflux the resulting suspension for 4 hours.
-
Cool the mixture and basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-aryl-1,3,4-thiadiazole-2-amine derivative.
-
Characterize the final product using NMR, IR, and elemental analysis.[4]
| Entry | Starting Carboxylic Acid | Product | Yield (%) | Melting Point (°C) |
| 1 | Benzoic acid | 5-Phenyl-1,3,4-thiadiazol-2-amine | 83 | 275-276 |
| 2 | 4-Methylbenzoic acid | 5-(p-Tolyl)-1,3,4-thiadiazol-2-amine | - | - |
| 3 | 2-(Phenylsulfanyl)benzoic acid | 5-(2-(Phenylsulfanyl)phenyl)-1,3,4-thiadiazol-2-amine | - | - |
Data extracted from supplementary information of cited literature where available.[4]
II. Post-synthetic Functionalization: Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the late-stage functionalization of the thiadiazole ring, allowing for the introduction of a wide variety of substituents. The Suzuki-Miyaura and Ullmann-type coupling reactions are particularly noteworthy for their versatility and functional group tolerance.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between a halogenated thiadiazole and a boronic acid or ester derivative, catalyzed by a palladium complex.[7][8][9] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl thiadiazole derivatives.[7]
Logical Flow of Suzuki-Miyaura Coupling
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 3,5-Dichloro-1,2,4-thiadiazole[9]
Materials:
-
3,5-Dichloro-1,2,4-thiadiazole (1.0 eq)
-
Arylboronic acid (2.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalytic amount)
-
Potassium carbonate (K₂CO₃) (2.0 M aqueous solution)
-
Toluene
-
Methanol
Procedure:
-
To a reaction vessel, add 3,5-dichloro-1,2,4-thiadiazole, the arylboronic acid, and the palladium catalyst.
-
Add a solvent mixture of toluene and methanol.
-
Add the 2 M aqueous solution of K₂CO₃.
-
Deaerate the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Product | Yield (%) | Melting Point (°C) |
| 1 | 4-Methoxyphenylboronic acid | 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole | 95 | 89-90 |
| 2 | 4-Cyano-2-methylphenylboronic acid | 3,5-Bis(4-cyano-2-methylphenyl)-1,2,4-thiadiazole | 58 | 201-202 |
Data from Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole.[9]
B. Ullmann-Type C-N and C-S Cross-Coupling
The Ullmann-type reaction, traditionally a copper-catalyzed coupling, is effective for forming C-N and C-S bonds.[10][11][12] This method is particularly useful for coupling amines, thiols, and other nucleophiles with halogenated thiadiazoles. Modern protocols often utilize ligands to facilitate the reaction under milder conditions.[11]
Protocol: Ullmann-Type S-Arylation of 1,2,4-Triazole-3-thiones[13]
While this protocol is for a related azole, the principles are applicable to thiadiazole functionalization.
Materials:
-
Substituted 2,4-dihydro-3H-1,2,4-triazole-3-thione (1.0 eq)
-
Aryl halide (e.g., iodobenzene) (1.2 eq)
-
Copper(0) powder (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine the triazole-3-thione, aryl halide, copper powder, and potassium carbonate.
-
Add DMF as the solvent.
-
Heat the reaction mixture at 110 °C for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the S-arylated product.
| Entry | Triazole-3-thione Substituent | Aryl Halide | Yield (%) |
| 1 | 4-Phenyl | Iodobenzene | 85 |
| 2 | 4-Amino | Iodobenzene | 78 |
Illustrative yields for Ullmann-type S-arylation.[13]
III. C-H Functionalization
Direct C-H functionalization is an emerging and highly atom-economical strategy for modifying heterocyclic cores. While specific, detailed protocols for thiadiazole C-H activation were not the primary focus of the initial search, this area represents a significant frontier in synthetic methodology. These reactions typically involve transition-metal catalysts that can selectively activate and functionalize C-H bonds, avoiding the need for pre-functionalized starting materials like halides.
Conclusion
The functionalization of the thiadiazole ring is a cornerstone of synthetic efforts in drug discovery. The methodologies outlined in this document, from the construction of the heterocyclic core to its late-stage modification via powerful cross-coupling reactions, provide a robust toolkit for medicinal chemists. The provided protocols offer a starting point for the synthesis of novel thiadiazole derivatives, enabling the exploration of their therapeutic potential. Researchers are encouraged to optimize these conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the critical Sandmeyer reaction step which converts 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole to the desired bromo-derivative.
Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes?
Low yields can stem from issues in either the initial formation of the amino-thiadiazole precursor or the subsequent Sandmeyer reaction. For the Sandmeyer reaction, the most common problems include incomplete diazotization of the starting amine, premature decomposition of the diazonium salt, and unwanted side reactions.
Q2: How can I determine if the diazotization of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole is complete?
A qualitative method to check for the completion of diazotization is the use of starch-iodide paper. The presence of excess nitrous acid, used for diazotization, will result in a blue color on the paper. A persistent blue color indicates that the primary aromatic amine has been consumed.
Q3: I am observing the formation of a significant amount of dark, tar-like byproducts in my Sandmeyer reaction. What is the likely cause?
The formation of dark, polymeric materials often indicates the decomposition of the diazonium salt, leading to radical side reactions. This is typically caused by elevated temperatures, the presence of impurities, or an inappropriate reaction pH. It is crucial to maintain a low temperature (typically 0-5°C) during the diazotization step.
Q4: My final product is contaminated with a significant amount of a hydroxyl-containing impurity. What is this and how can I prevent it?
This impurity is likely 2-Hydroxy-5-(trifluoromethyl)-1,3,4-thiadiazole. Its formation is a common side reaction in Sandmeyer reactions where the diazonium salt reacts with water, particularly at higher temperatures.[1] To minimize this, ensure strict temperature control during the reaction and use anhydrous solvents where possible.
Q5: I am seeing evidence of a di-brominated byproduct. How can this be avoided?
While less common, di-bromination can occur, especially with activated heterocyclic systems. Optimizing the stoichiometry of the brominating agent (e.g., CuBr) and carefully controlling the reaction time can help to minimize the formation of di-halogenated products.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound?
The most common and effective synthesis route involves a two-step process:
-
Formation of the precursor: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole by the cyclization of thiosemicarbazide with trifluoroacetic acid.[2]
-
Sandmeyer Reaction: Conversion of the amino group to a bromo group via a diazotization reaction followed by treatment with a copper(I) bromide salt.[3][4]
Q2: What are the critical parameters to control during the Sandmeyer reaction for this synthesis?
The most critical parameters are:
-
Temperature: The diazotization step must be conducted at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.[1]
-
Purity of Reagents: Use of high-purity starting materials and reagents is essential to avoid side reactions.
-
Controlled Addition: Slow, controlled addition of the nitrite source during diazotization is crucial to maintain the low temperature and prevent localized overheating.
Q3: What is a recommended solvent for the Sandmeyer bromination of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole?
Acetonitrile is an effective reaction medium for the Sandmeyer bromination of similar amino-thiadiazole derivatives.[3]
Q4: Can I use copper(II) bromide instead of copper(I) bromide for the Sandmeyer reaction?
While the classic Sandmeyer reaction utilizes copper(I) salts as the catalyst, some variations have been developed using other transition metal salts, including copper(II).[3][4] However, for optimal results in a traditional Sandmeyer reaction, copper(I) bromide is the recommended catalyst.
Q5: How can I purify the final product, this compound?
Purification can typically be achieved through column chromatography over silica gel. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.[5]
Data Presentation
Table 1: Comparison of Reaction Conditions for Sandmeyer Bromination of Amino-Thiadiazoles
| Starting Material | Diazotizing Agent | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | tert-Butyl nitrite | CuBr | Acetonitrile | Room Temp | 71 | [3] |
| 2-Amino-1,3-thiazole | n-Butyl nitrite | CuBr | Acetonitrile | 60 | 46 | [3] |
| 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole (Proposed) | Sodium Nitrite/HBr | CuBr | Water/HBr | 0-5 | N/A | |
| 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole (Proposed) | tert-Butyl nitrite | CuBr | Acetonitrile | 0 - Room Temp | N/A |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
This protocol is adapted from the synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.[5]
-
Suspend thiosemicarbazide (1 equivalent) in a suitable solvent such as 1,4-dioxane.
-
Slowly add trifluoroacetic acid (1.1 equivalents) and a dehydrating agent like phosphorus oxychloride (1.2 equivalents) to the suspension with stirring over approximately 30 minutes, maintaining the temperature below 30°C.
-
Continue stirring the reaction mixture for 3 hours at room temperature.
-
Carefully pour the reaction mixture into cold water with stirring.
-
Adjust the pH of the aqueous mixture to 9 using a 50% sodium hydroxide solution to precipitate the product.
-
Filter the solid product, wash with cold water, and dry to obtain 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction (Aqueous Conditions)
-
Suspend 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole (1 equivalent) in a solution of hydrobromic acid (48%).
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0-5°C for 1 hour after the addition is complete.
-
In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%) and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: General experimental workflow for the Sandmeyer reaction step.
Caption: Troubleshooting decision tree for low yield in the Sandmeyer reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary and most effective methods for purifying this compound are flash column chromatography on silica gel and recrystallization. The choice between these methods depends on the impurity profile and the scale of the purification. Often, a combination of both techniques is employed to achieve high purity.
Q2: How do I choose an appropriate solvent system for flash column chromatography?
A2: A good starting point for selecting a solvent system is to use Thin Layer Chromatography (TLC) to screen different solvent mixtures. For this compound, a non-polar solvent like hexane or heptane paired with a slightly more polar solvent such as ethyl acetate is generally effective. Aim for a solvent system that provides a retention factor (R_f) of approximately 0.2-0.4 for the target compound, ensuring good separation from any impurities. A common starting eluent is a mixture of hexane and ethyl acetate in a 95:5 to 9:1 ratio.[1][2]
Q3: My compound is a solid. Is recrystallization a better option than chromatography?
A3: Both methods are suitable for solid compounds. Recrystallization can be highly efficient for removing small amounts of impurities and is easily scalable. However, it requires finding a suitable solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Chromatography is more versatile for separating complex mixtures of impurities but can be more time-consuming and require larger volumes of solvent.
Q4: What are the likely impurities I might encounter in my crude this compound?
A4: Common impurities often originate from the starting materials or side reactions during synthesis. If the synthesis involves a Sandmeyer reaction from 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, potential impurities could include the starting amino compound, phenolic byproducts (from reaction with water), and potentially other halogenated or azo-coupled species. Unreacted starting materials from the initial thiadiazole ring formation may also be present.
Q5: How can I assess the purity of my final product?
A5: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine purity. Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, and ^19F NMR) can confirm the structure and identify any residual impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile impurities.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Inappropriate solvent system. | Use TLC to screen for a more optimal solvent system with better separation. Consider using a shallower gradient or isocratic elution if bands are too close. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:50 to 1:100 ratio of crude material to silica gel by weight. | |
| Poorly packed column leading to channeling. | Ensure the silica gel is packed uniformly as a slurry without any air bubbles or cracks. | |
| Product Elutes Too Quickly or Too Slowly | Solvent polarity is too high or too low. | Adjust the solvent ratio. Increase the proportion of the polar solvent (e.g., ethyl acetate) to decrease the retention time, or increase the non-polar solvent (e.g., hexane) to increase it. |
| Streaking or Tailing of the Product Band | Compound is highly polar and interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent, such as 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds. |
| Sample is not fully dissolved or is precipitating on the column. | Ensure the sample is fully dissolved in a minimal amount of the loading solvent before applying it to the column. |
Recrystallization
| Problem | Possible Cause | Solution |
| Product Fails to Crystallize | The chosen solvent is too good a solvent for the compound. | Select a solvent in which the compound has lower solubility at room temperature. Consider using a co-solvent system (a "good" solvent and a "poor" solvent). Hexane has been reported as a suitable recrystallization solvent for a similar compound.[2] |
| The solution is too dilute. | Concentrate the solution by carefully evaporating some of the solvent. | |
| Presence of impurities inhibiting crystallization. | Try to purify the crude material first by a quick filtration through a small plug of silica gel before recrystallization. | |
| Oily Product Forms Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution was cooled too quickly. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. | |
| Low Recovery of the Purified Product | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent necessary to dissolve the crude product completely. |
| The crystals were filtered before crystallization was complete. | Ensure the solution has been allowed to stand for a sufficient amount of time at a low temperature to maximize crystal formation. | |
| The product has significant solubility in the cold solvent. | Cool the solution to a lower temperature (e.g., in a freezer) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
-
Packing the Column:
-
Pour the slurry into a glass column and allow the silica gel to settle, ensuring a flat and compact bed.
-
Drain the excess solvent until the solvent level is just above the silica surface.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
If necessary, gradually increase the polarity of the eluent (e.g., to 9:1 or 8:2 hexane:ethyl acetate) to elute the product. A gradient from 95/5 to 80/20 hexane/ethyl acetate has been used for a similar compound.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using TLC.
-
Combine the fractions containing the pure product.
-
-
Concentration:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., hexane, ethanol, isopropanol, acetonitrile) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but will result in poor solubility when cool.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical troubleshooting tree for common purification issues.
References
Technical Support Center: Synthesis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis typically involves a two-step process. The first step is the preparation of the precursor, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, from thiosemicarbazide and trifluoroacetic acid (or its anhydride). The second step is the conversion of the amino group to a bromo group via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate.
Q2: What are the most common side reactions observed during this synthesis?
The most prevalent side reactions occur during the Sandmeyer bromination step and include:
-
Formation of 2-hydroxy-5-(trifluoromethyl)-1,3,4-thiadiazole: This occurs when the intermediate diazonium salt reacts with water in the reaction mixture.
-
Formation of azo compounds: The diazonium salt can couple with the starting material, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, or other electron-rich species to form colored azo dyes.
-
Formation of biaryl compounds: Dimerization of the thiadiazole radical intermediate can lead to the formation of biaryl byproducts.
Q3: How critical is temperature control during the diazotization and Sandmeyer reaction?
Temperature control is absolutely critical. Diazonium salts are thermally unstable and tend to decompose at temperatures above 5 °C. This decomposition can significantly increase the formation of the undesired 2-hydroxy byproduct and other impurities, leading to a lower yield of the desired 2-bromo product. It is imperative to maintain the temperature of the reaction mixture between 0 and 5 °C during the entire diazotization and addition of the copper(I) bromide solution.
Q4: I am observing a persistent yellow/orange color in my reaction mixture and final product. What is the likely cause?
The formation of a yellow, orange, or even red color is a strong indication of the presence of azo dye byproducts.[1] This side reaction is favored if there is an excess of the starting amine or if the diazotization is incomplete, allowing the diazonium salt to react with the unreacted amine.
Q5: How can I purify the final product, this compound?
Purification can be achieved through a combination of techniques. After the reaction is complete, the crude product is typically extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel, followed by recrystallization.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete diazotization: Insufficient nitrous acid or reaction time. | Ensure the dropwise addition of sodium nitrite solution at 0-5 °C and allow the reaction to stir for the recommended time to ensure complete formation of the diazonium salt. |
| Decomposition of the diazonium salt: Reaction temperature was too high. | Strictly maintain the reaction temperature between 0 and 5 °C throughout the diazotization and Sandmeyer reaction steps. Use an ice-salt bath for efficient cooling. | |
| Side reaction with water: Presence of excess water leading to the formation of the 2-hydroxy byproduct. | Use anhydrous solvents where possible and minimize the amount of water introduced during the reaction. | |
| Product is contaminated with the starting material (2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole) | Incomplete reaction: Insufficient amount of diazotizing agent or copper(I) bromide. | Ensure the use of the correct stoichiometry of reagents. Monitor the reaction by TLC to confirm the complete consumption of the starting material. |
| Product is highly colored (yellow, orange, or red) | Formation of azo dye byproducts: Incomplete diazotization or localized excess of the amine. | Ensure slow, dropwise addition of the sodium nitrite solution to the acidic solution of the amine to prevent a localized excess of the amine. Ensure complete conversion to the diazonium salt before proceeding. |
| Formation of a significant amount of 2-hydroxy-5-(trifluoromethyl)-1,3,4-thiadiazole | High reaction temperature: Promotes the reaction of the diazonium salt with water. | As mentioned previously, strict temperature control at 0-5 °C is crucial. |
| Prolonged reaction time in aqueous acidic solution. | Once the diazotization is complete, proceed to the Sandmeyer reaction without unnecessary delay. | |
| Difficulty in isolating the product | Emulsion formation during workup. | Add a small amount of brine to the aqueous layer to break the emulsion. |
| Product is an oil instead of a solid. | The product may be impure. Attempt purification by column chromatography. This compound can be a low-melting solid or a liquid at room temperature. |
Experimental Protocols
Synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole
This protocol is adapted from a literature procedure.[2]
-
To a clean and dry 1 L round-bottom flask, add thiosemicarbazide (14.5 g) suspended in 1,4-dioxane (500 ml) with stirring.
-
Slowly add trifluoroacetic acid (12.0 ml) and phosphorus oxychloride (15.0 mL) over approximately 30 minutes.
-
Maintain the reaction for 3 hours, during which a large amount of HCl gas will be produced (ensure proper ventilation and trapping of the gas).
-
After the evolution of HCl gas ceases, pour the reaction mixture into cold water (100 mL) with stirring.
-
Adjust the pH to 9 with a 50% NaOH solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry at 363 K to yield 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.
Synthesis of this compound (Sandmeyer Reaction)
This is a representative protocol based on similar Sandmeyer brominations of thiadiazole derivatives.[3]
-
In a 250 ml round-bottomed flask, suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (e.g., 10 g) in a mixture of hydrobromic acid (48%) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains between 0 and 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
The reaction mixture is then typically worked up by extraction with a suitable organic solvent (e.g., dichloromethane or diethyl ether), followed by washing of the organic layer, drying, and solvent removal.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
References
- 1. Azo dyes containing 1,3,4-thiadiazole fragment: synthesis and properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 2-8°C. It is crucial to protect it from moisture and light.
Q2: Is this compound sensitive to air or moisture?
A2: Yes, this compound is sensitive to air and moisture. Exposure can lead to degradation. It is recommended to handle the compound under an inert atmosphere and store it in a desiccated environment.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q4: What is the general stability profile of the trifluoromethyl group and the thiadiazole ring?
A4: The trifluoromethyl group is generally known to enhance the metabolic stability of molecules.[1] The 1,3,4-thiadiazole ring is a stable heterocyclic system but can be susceptible to degradation under harsh conditions such as strong acid or base hydrolysis.
Q5: Is this compound flammable?
A5: Yes, this compound is a flammable liquid and vapor.[2][3] Keep it away from heat, sparks, open flames, and other ignition sources.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Observed Issue: Inconsistent Experimental Results or Low Yield
Possible Cause 1: Compound Degradation
-
Troubleshooting Steps:
-
Verify the storage conditions of your stock. Has it been consistently stored at 2-8°C under an inert atmosphere and protected from light?
-
Has the compound been exposed to air or moisture for extended periods during handling?
-
Consider the age of the compound. Older batches may have undergone slow degradation even under recommended conditions.
-
Perform a purity check using a suitable analytical method like HPLC or GC-MS to assess the integrity of your current stock.
-
Possible Cause 2: Incompatibility with Reaction Components
-
Troubleshooting Steps:
-
Review your experimental protocol to ensure that the compound is not being mixed with incompatible substances (strong acids, bases, oxidizers, or reducing agents) without appropriate precautions.
-
Consider the possibility of slow degradation in the presence of even weak acids or bases, especially if the reaction is run for an extended period or at elevated temperatures.
-
Observed Issue: Change in Physical Appearance (e.g., Color Change)
Possible Cause: Degradation or Contamination
-
Troubleshooting Steps:
-
A change in color can be an indicator of degradation. The compound should be a clear liquid.
-
Assess the purity of the material using an appropriate analytical technique.
-
If degradation is confirmed, it is recommended to use a fresh batch of the compound for your experiments.
-
Summary of Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Protect from light | To prevent photolytic degradation. |
| Moisture | Store in a dry environment | To prevent hydrolysis. |
| Container | Tightly sealed, appropriate for flammable liquids | To prevent evaporation and exposure to contaminants. |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound under stress conditions. This protocol provides a general framework that can be adapted for this compound.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Cool the solution, neutralize with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the sample in methanol and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 48 hours.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples by a stability-indicating HPLC method. A suitable starting point for method development could be a C18 column with a mobile phase of methanol and water in a gradient elution.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Visualizations
Troubleshooting Workflow for Stability Issues
Caption: A flowchart for troubleshooting stability-related issues.
References
Overcoming poor solubility of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
Technical Support Center: 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
This guide provides researchers, scientists, and drug development professionals with technical support for overcoming the poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound that contribute to its poor solubility?
A1: The poor solubility of this compound is primarily due to a combination of its molecular structure and intermolecular forces. The trifluoromethyl (-CF3) group is highly lipophilic and electron-widespread, which increases the molecule's hydrophobicity.[1][2] While the thiadiazole ring contains nitrogen and sulfur atoms capable of hydrogen bonding, the overall molecule is dominated by nonpolar characteristics. Its crystalline structure likely has a high lattice energy, which the solvent must overcome for dissolution to occur.
Physicochemical Properties Summary
| Property | Value | Implication for Solubility |
|---|---|---|
| Molecular Weight | 233.01 g/mol [3] | Moderate molecular weight. |
| Boiling Point | 174.8°C[3][4] | Suggests strong intermolecular forces in the liquid state. |
| Density | 2.025 g/cm³[3][4] | High density can be indicative of efficient crystal packing. |
| Structure | Contains a highly electronegative -CF3 group and a heterocyclic ring.[1] | The -CF3 group significantly increases lipophilicity, reducing aqueous solubility.[1][2] |
Q2: In which common laboratory solvents is this compound expected to have low solubility?
A2: Based on its hydrophobic nature, the compound is expected to have very low solubility in polar protic solvents like water and alcohols (e.g., ethanol, methanol). Its solubility may be better in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), or in nonpolar organic solvents like dichloromethane (DCM) and chloroform. However, even in these solvents, achieving high concentrations can be challenging.
Q3: What are the primary strategies for enhancing the solubility of poorly water-soluble compounds like this one?
A3: A variety of techniques can be employed, which are generally categorized as physical and chemical modifications.[5][6]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), and modification of the crystal habit (polymorphs, amorphous forms).[6][7] A particularly effective method is the formation of amorphous solid dispersions (ASDs).[8]
-
Chemical Modifications: These strategies involve changing the chemical structure or complexing the molecule. Common methods include pH adjustment, use of co-solvents, complexation (e.g., with cyclodextrins), and salt formation (if the molecule has ionizable groups).[6][7]
Troubleshooting Guides
Problem 1: My compound will not dissolve in my desired solvent for an in vitro assay.
This is a common challenge when preparing stock solutions or final assay concentrations. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for in-vitro dissolution.
Problem 2: My compound precipitates out of solution when I dilute my stock into an aqueous buffer.
This often occurs when a high-concentration stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium where the compound has much lower solubility.
-
Reduce Stock Concentration: Prepare a more dilute stock solution if possible.
-
Use a Co-solvent in the Final Medium: Ensure your final aqueous buffer contains a small percentage of the same organic solvent used for the stock (e.g., 0.5-1% DMSO).[9] This can help maintain solubility.
-
Change Dilution Method: Instead of adding the stock directly to the bulk buffer, try adding the stock to a smaller volume of buffer while vortexing, and then bring it to the final volume.
-
Employ Solubilizing Excipients: Formulate the compound with agents like cyclodextrins or surfactants that can form complexes or micelles, keeping the drug in solution upon dilution.[7][10]
Experimental Protocols
Protocol 1: Co-solvent Screening for Solubility Enhancement
This protocol outlines a method for systematically testing the effect of different co-solvents on the solubility of this compound.
Objective: To identify a suitable co-solvent system that achieves the desired concentration.
Materials:
-
This compound
-
Primary solvent (e.g., water, PBS buffer)
-
Co-solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Propylene glycol (PG), Polyethylene glycol 400 (PEG 400)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Prepare Co-solvent Mixtures: Prepare a series of binary solvent mixtures by volume (e.g., 95:5, 90:10, 80:20, 50:50 of primary solvent to co-solvent).
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of the compound to vials containing a fixed volume (e.g., 1 mL) of each solvent mixture.
-
Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[11]
-
After shaking, allow the suspensions to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
-
-
Data Analysis:
-
Plot the measured solubility (e.g., in mg/mL or µM) against the percentage of co-solvent in the mixture.
-
Summarize the results in a table for easy comparison.
-
Co-solvent Solubility Data (Hypothetical Example)
| Co-solvent System (Co-solvent:Water, v/v) | Solubility (µg/mL) |
|---|---|
| Water (Control) | < 1 |
| 10% DMSO | 50 |
| 20% DMSO | 150 |
| 10% PEG 400 | 35 |
| 20% PEG 400 | 90 |
| 10% Propylene Glycol | 25 |
| 20% Propylene Glycol | 70 |
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a method to enhance aqueous solubility by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).[10]
Objective: To prepare and characterize a solid inclusion complex to improve the aqueous dissolution of the compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Organic solvent (e.g., Ethanol or Acetone)
-
Rotary evaporator
-
Lyophilizer (Freeze-dryer)
Methodology (Co-evaporation Method):
-
Dissolution:
-
Dissolve a specific molar ratio of the compound and HP-β-CD (e.g., 1:1 or 1:2) in separate containers.[12] Dissolve the compound in a minimal amount of organic solvent. Dissolve the HP-β-CD in deionized water.
-
-
Mixing: Slowly add the drug solution to the aqueous HP-β-CD solution while stirring continuously.
-
Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Solvent Removal: Remove the organic solvent and water using a rotary evaporator under reduced pressure.
-
Drying: The resulting solid can be further dried in a vacuum oven or, for a more porous product, be dissolved in a small amount of water and then freeze-dried (lyophilized).[13]
-
Characterization: The resulting powder should be characterized to confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR). The solubility of the complex in water should then be determined and compared to the free compound.
Solubility Enhancement Strategy Overview
The following diagram illustrates a general strategic workflow for addressing the poor solubility of a compound like this compound in a drug development context.
References
- 1. Buy this compound | 37461-61-3 [smolecule.com]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound, CAS No. 37461-61-3 - iChemical [ichemical.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbr.in [ijpbr.in]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Coupling Reactions with 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing palladium-catalyzed cross-coupling reactions with 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole. This electron-deficient heteroaryl halide is a valuable building block in medicinal chemistry and materials science.[1] Successful coupling reactions are crucial for the synthesis of novel compounds with potential biological activities.[1] This guide covers common issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: Low yields or reaction failure with this substrate can be attributed to several factors. The electron-withdrawing nature of the trifluoromethyl group and the thiadiazole ring can significantly impact the reactivity of the C-Br bond. Key areas to investigate include:
-
Catalyst and Ligand Choice: Standard catalysts may not be optimal. More electron-rich and bulky ligands are often required to facilitate the catalytic cycle.
-
Base Selection: The choice of base is critical and can influence both the rate of reaction and the prevalence of side reactions.
-
Solvent and Temperature: The solubility of reagents and the stability of the catalytic species are highly dependent on the solvent system and reaction temperature.
-
Reagent Quality: Ensure all reagents, especially the boronic acid/ester in Suzuki coupling and the amine in Buchwald-Hartwig amination, are pure and dry.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation.
Q2: What are the most common side reactions to expect?
A2: Common side reactions include:
-
Protodebromination: Replacement of the bromine atom with a hydrogen atom. This can be minimized by using carefully selected bases and ensuring anhydrous conditions when necessary.
-
Homocoupling: Self-coupling of the coupling partners (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions). This is often promoted by the presence of oxygen.
-
Hydrodehalogenation: This is another term for the replacement of the halogen with a hydrogen, which can occur under harsh reaction conditions.
Q3: How does the trifluoromethyl group affect the coupling reaction?
A3: The strong electron-withdrawing nature of the trifluoromethyl group generally makes the oxidative addition step of the palladium catalytic cycle more favorable. However, it can also influence the electron density of the resulting palladium complex, potentially affecting subsequent steps like transmetalation and reductive elimination.
Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds.
Problem: Low to no conversion of starting material.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure a truly inert atmosphere by thoroughly degassing solvents and using Schlenk techniques or a glovebox. • Use a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with an appropriate phosphine ligand, or a pre-formed catalyst like Pd(PPh₃)₄. |
| Suboptimal Ligand | • For this electron-deficient substrate, consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. |
| Inappropriate Base | • The choice of base is crucial. Screen different bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or CsF. The strength and solubility of the base can significantly impact the reaction. |
| Poor Solvent Choice | • Common solvent systems include mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water. The ratio can be optimized to ensure solubility of all components. |
| Low Reaction Temperature | • Gradually increase the reaction temperature. Many Suzuki couplings require heating (e.g., 80-110 °C). |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow for Suzuki-Miyaura Coupling Optimization
Caption: Troubleshooting workflow for optimizing Suzuki-Miyaura coupling reactions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.
Problem: Low yield and/or formation of homocoupled alkyne (Glaser coupling).
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | • Ensure rigorous exclusion of oxygen. Use freeze-pump-thaw cycles for degassing if necessary. • Use a reliable palladium source such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄. |
| Copper(I) Co-catalyst Issues | • Use a fresh, high-purity source of CuI. • Consider a copper-free Sonogashira protocol, which may require a different ligand and base combination. |
| Inappropriate Base | • An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used. The base often serves as the solvent as well. |
| Glaser Homocoupling | • This side reaction is often promoted by the presence of oxygen. Rigorous degassing is crucial. • Adding the alkyne slowly to the reaction mixture can sometimes minimize homocoupling. |
Experimental Protocol: General Procedure for Sonogashira Coupling
This is a generalized protocol and may require optimization for specific substrates.[2]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1–5 mol%)
-
Copper(I) iodide (CuI, 2–10 mol%)
-
Amine base (e.g., Et₃N or DIPA, can be used as solvent)
-
Anhydrous co-solvent (e.g., THF, toluene) (optional)
Procedure:
-
To a dry Schlenk tube, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (if used) and the amine base via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat to 40–80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by flash column chromatography.
Logical Flow for Troubleshooting Sonogashira Coupling
Caption: Decision-making workflow for troubleshooting Sonogashira coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds by coupling this compound with primary or secondary amines. A study on the amination of a related C5-bromo-imidazo[2,1-b][1][3][4]thiadiazole provides a good starting point for reaction optimization.[4][5]
Problem: Low conversion or decomposition of starting materials.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Catalyst/Ligand | • A combination of a palladium precatalyst like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as Xantphos or XPhos is often effective for heteroaryl bromides.[5] |
| Incorrect Base | • Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices. The base must be strong enough to deprotonate the amine. |
| Solvent Effects | • Aprotic solvents like toluene or 1,4-dioxane are generally used. Ensure the solvent is anhydrous. |
| Amine Reactivity | • The nucleophilicity of the amine partner is important. Electron-deficient anilines may require more forcing conditions. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from procedures for similar heteroaryl bromides and may require optimization.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2–5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4–10 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5–2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80–110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry, filter, and concentrate.
-
Purify the product by flash column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Buy this compound | 37461-61-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Pd<sub>2</sub>(dba)<sub>3</sub>-catalyzed amination of C5-bromo-imidazo[2,1-b][1,3,4] thiadiazole with substituted anil… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Troubleshooting guide for 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole in common chemical reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
General Handling and Storage
Q1: How should this compound be handled and stored?
A: this compound is a flammable liquid and vapor and is harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
For optimal stability, store the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the unique electronic properties of this compound, particularly the strong electron-withdrawing nature of the trifluoromethyl group, can present challenges.
Q2: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the common causes and how can I address them?
A: Low yields in Suzuki-Miyaura couplings involving this substrate can often be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical. For electron-deficient heteroaryl bromides, standard ligands like triphenylphosphine (PPh₃) may not be effective. It is advisable to use bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can facilitate the oxidative addition step.
-
Base Selection: The base plays a crucial role in the activation of the boronic acid. The choice of base can significantly impact the reaction's success. Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings. Other bases to consider are cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).
-
Reaction Temperature: While elevated temperatures are often required, excessive heat can lead to the decomposition of the starting material or the product. It is recommended to start at a moderate temperature (e.g., 80-90 °C) and adjust as needed.
-
Solvent and Degassing: The solvent must be anhydrous and thoroughly degassed to prevent the oxidation and deactivation of the palladium(0) catalyst. Common solvent systems include 1,4-dioxane/water or toluene/water mixtures.
-
Protodebromination: A common side reaction is the loss of the bromine atom from the starting material, which is known as protodebromination. This can be minimized by using anhydrous solvents and maintaining a strictly inert atmosphere.
Troubleshooting Flowchart for Low-Yield Suzuki Coupling
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) with a suitable ligand, or Pd(PPh₃)₄ (5 mol%) | Pre-catalysts like Pd₂(dba)₃ often require a ligand. |
| Ligand | SPhos (5 mol%) or XPhos (5 mol%) | Bulky, electron-rich ligands are often superior for this substrate. |
| Base | K₃PO₄ (2-3 equivalents) | Ensure the base is finely powdered and dry. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | The solvent must be thoroughly degassed. |
| Temperature | 90 °C | Monitor for potential decomposition at higher temperatures. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key reaction for the formation of carbon-nitrogen bonds. The electron-deficient nature of the thiadiazole ring can influence the reactivity in these couplings.
Q3: My Buchwald-Hartwig amination of this compound is not proceeding. What are the critical parameters to optimize?
A: The success of a Buchwald-Hartwig amination with this substrate heavily relies on the careful selection of the reaction components:
-
Catalyst/Ligand System: This is often the most critical factor. Modern palladium precatalysts combined with bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) are generally highly effective for coupling a wide range of amines.
-
Base: A strong, non-nucleophilic base is essential. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are commonly used. It is imperative that the base is fresh and handled under an inert atmosphere to maintain its reactivity.
-
Amine Substrate: Primary amines are generally more reactive than secondary amines. Sterically hindered amines may necessitate more forcing conditions or specialized catalyst systems.
-
Solvent: Anhydrous and non-protic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are standard choices.
Troubleshooting Workflow for Failed Buchwald-Hartwig Amination
Caption: A workflow for troubleshooting failed Buchwald-Hartwig amination reactions.
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for reactions with this compound. Optimization for specific substrates is likely necessary.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the base (e.g., K₃PO₄, 2.5 equivalents).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add this compound (1 equivalent) and the arylboronic acid (1.2 equivalents).
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., RuPhos, 5 mol%), and the base (e.g., NaOt-Bu, 1.5 equivalents) to an oven-dried Schlenk flask.
-
Remove the flask from the glovebox and add this compound (1 equivalent) under a positive pressure of inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add the amine coupling partner (1.2 equivalents) via syringe.
-
Heat the mixture with stirring (e.g., 100 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
References
How to avoid decomposition of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by several factors, including:
-
Strong Bases: The 1,3,4-thiadiazole ring is susceptible to cleavage under strongly basic conditions.[1][2]
-
Nucleophiles: The bromine atom at the 2-position is a leaving group, making the compound susceptible to nucleophilic substitution.[1] Strong nucleophiles can displace the bromide, and in some cases, may attack the thiadiazole ring itself.
-
Strong Oxidizing Agents: As with many organic compounds, strong oxidizing agents can lead to degradation.
-
Light: Prolonged exposure to UV or high-energy light may induce decomposition, a common issue for many complex organic molecules.
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure the long-term stability of this compound, it is recommended to:
-
Store the compound in a tightly sealed, airtight container.
-
Keep it in a cool, dark, and dry place. A refrigerator or freezer is ideal for long-term storage.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.
-
Avoid storing it in close proximity to strong bases, strong oxidizing agents, and highly nucleophilic reagents.
Q3: I am performing a Suzuki coupling reaction with this compound and my reaction mixture is turning dark, with multiple spots on TLC. What could be the cause?
A3: A dark reaction mixture and multiple spots on TLC often indicate decomposition of the starting material or the formation of side products. In the context of a Suzuki coupling, this could be due to:
-
Base-Induced Decomposition: The bases commonly used in Suzuki couplings (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be strong enough to induce decomposition of the sensitive 1,3,4-thiadiazole ring, especially at elevated temperatures.[1][2]
-
Palladium-Catalyzed Side Reactions: While palladium catalysts are essential for the cross-coupling, they can sometimes catalyze side reactions, particularly if the reaction is not properly optimized.
-
Thermal Degradation: If the reaction is run at a very high temperature for a prolonged period, thermal decomposition may occur.
To mitigate this, consider using milder bases, lower reaction temperatures, and shorter reaction times. Careful monitoring of the reaction progress is crucial.
Q4: What are the likely decomposition products of this compound?
A4: While specific studies on the decomposition products of this exact molecule are limited, based on the general chemistry of 1,3,4-thiadiazoles, potential decomposition pathways could lead to:
-
Ring-Opened Products: Strong bases can cause cleavage of the thiadiazole ring.[1][2]
-
Hydrolysis Products: In the presence of water and acid or base, the bromo group could be hydrolyzed to a hydroxyl group, forming 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol.
-
Products of Nucleophilic Substitution: Reaction with nucleophiles will lead to the substitution of the bromine atom.
-
In the event of significant degradation, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr, HF), and sulfur oxides (SOx) could be formed.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Issue 1: Low Yield in Nucleophilic Substitution Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material. | 1. Insufficient reactivity of the nucleophile. 2. Steric hindrance. 3. Decomposition of the starting material. | 1. Use a stronger nucleophile or increase the reaction temperature cautiously.2. If the nucleophile is bulky, consider a less hindered analog if possible.3. Run the reaction at a lower temperature for a longer duration. Use a milder base if applicable. |
| Formation of multiple unidentified products. | 1. Decomposition of the thiadiazole ring. 2. Side reactions of the nucleophile. | 1. Avoid strong bases. Use a non-nucleophilic organic base if possible.2. Protect reactive functional groups on the nucleophile. |
Issue 2: Inconsistent Results in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate or proceeds very slowly. | 1. Poor quality of the catalyst or ligand. 2. Inappropriate choice of base or solvent. 3. Low reaction temperature. | 1. Use fresh, high-purity catalyst and ligand. Consider a pre-catalyst.2. Screen different bases (e.g., K₃PO₄, CsF) and solvent systems.3. Gradually increase the reaction temperature while monitoring for decomposition. |
| Significant formation of byproducts and/or dark coloration. | 1. Base-induced decomposition of the thiadiazole ring. 2. Thermal degradation. 3. Side reactions catalyzed by palladium. | 1. Use a milder base or a stoichiometric amount of a weaker base.2. Lower the reaction temperature and extend the reaction time.3. Optimize the catalyst and ligand loading. |
Data Presentation
The following table summarizes the expected stability of this compound under various conditions. This information is extrapolated from the known chemistry of 1,3,4-thiadiazoles and related halogenated heterocycles.
| Condition | Parameter | Expected Stability | Potential Decomposition Products |
| pH | Strong Acid (e.g., conc. HCl) | Generally stable.[2] | - |
| Weak Acid (e.g., acetic acid) | Stable. | - | |
| Neutral (pH 7) | Stable. | - | |
| Weak Base (e.g., NaHCO₃) | Generally stable. | Minor hydrolysis products over time. | |
| Strong Base (e.g., NaOH, KOtBu) | Unstable. [1][2] | Ring-opened products, hydrolysis products. | |
| Temperature | -20°C to 4°C | Stable for long-term storage. | - |
| Room Temperature (20-25°C) | Stable for short to medium term. | Gradual degradation over long periods. | |
| Elevated Temperature (>80°C) | Likely unstable. | Thermal decomposition products. | |
| Light | Dark | Stable. | - |
| Ambient Light | Generally stable for short periods. | Potential for slow degradation. | |
| UV Light | Likely unstable. | Photodegradation products. | |
| Reagents | Strong Oxidizing Agents | Unstable. | Oxidation products. |
| Strong Reducing Agents | Generally stable, but depends on the reagent. | - | |
| Nucleophiles (e.g., amines, thiols) | Reactive. | Nucleophilic substitution products. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).
-
Seal the flask, and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at 80-90°C. Caution: Higher temperatures may lead to decomposition.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Below are diagrams to visualize key experimental workflows and logical relationships for troubleshooting.
Caption: Troubleshooting workflow for decomposition issues.
References
Technical Support Center: Characterization of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole and its derivatives.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during experimental procedures.
Guide 1: Synthesis & Purification
Problem: Low or no yield of the desired 2-substituted-5-(trifluoromethyl)-1,3,4-thiadiazole derivative.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. Ensure all reagents are of high purity and are added in the correct stoichiometry. |
| Side reactions | Common side reactions include the formation of dimers or decomposition of the starting material. To minimize these, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. The choice of base and catalyst is also crucial; for instance, in Suzuki-Miyaura coupling reactions, using a milder base like K₂CO₃ or K₃PO₄ can sometimes prevent decomposition.[1] |
| Purification issues | The product may co-elute with impurities during column chromatography. Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexanes). Recrystallization can be an effective alternative or final purification step.[2] |
| Reagent instability | Boronic acids, often used in coupling reactions, can degrade. It's advisable to use fresh or properly stored boronic acids.[3] |
Problem: Difficulty in removing impurities.
| Possible Cause | Suggested Solution |
| Co-eluting impurities | If column chromatography is ineffective, try a different stationary phase (e.g., alumina instead of silica gel) or a different chromatographic technique like preparative HPLC. |
| Thermally labile compound | If the compound degrades upon heating, avoid high temperatures during solvent evaporation. Use a rotary evaporator at a lower temperature or remove the solvent under a stream of inert gas at room temperature. |
| Starting material contamination | Ensure the purity of the starting this compound before proceeding with the reaction. If necessary, purify the starting material by distillation or chromatography. |
Guide 2: Spectroscopic Characterization
Problem: Ambiguous or unexpected NMR spectra.
| Possible Cause | Suggested Solution |
| 1H NMR: Broad or absent signals | The presence of paramagnetic impurities can cause signal broadening. Ensure the sample is free from any metal residues from the reaction. The N-H proton of the thiadiazole ring (if present) can sometimes exchange with residual water in the solvent, leading to a broad signal or its absence. A D₂O exchange experiment can confirm this. |
| 13C NMR: Weak signals for quaternary carbons | Quaternary carbons, especially those attached to fluorine, can have long relaxation times, resulting in weak signals. Increase the number of scans or adjust the relaxation delay (d1) in the NMR acquisition parameters. |
| 19F NMR: Complex multiplets | The trifluoromethyl group can couple with nearby protons, leading to complex splitting patterns. 1H-decoupled 19F NMR experiments can simplify the spectrum to a singlet, confirming the presence of the CF₃ group. The chemical shift of the CF₃ group is typically observed in a specific region of the 19F NMR spectrum.[4][5] |
Problem: Difficulty in interpreting mass spectra.
| Possible Cause | Suggested Solution |
| No molecular ion peak (M⁺) | Electron impact (EI) ionization can be too harsh for some molecules, leading to extensive fragmentation and the absence of a molecular ion peak. Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). |
| Isotopic pattern for bromine | Remember that bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This will result in an M⁺ and M+2 peak of almost equal intensity for fragments containing a bromine atom.[6] |
| Fragmentation of the trifluoromethyl group | A common fragmentation pattern for trifluoromethyl-containing compounds is the loss of a CF₃ radical (a loss of 69 Da) or a CF₂ fragment.[6] |
Frequently Asked Questions (FAQs)
Synthesis & Purification
-
Q1: What is a common synthetic route for this compound? A1: A typical synthesis involves the cyclization of thiosemicarbazide with trifluoroacetic acid, followed by bromination.[7][8]
-
Q2: I'm performing a Suzuki-Miyaura coupling with this compound and getting low yields. What can I do? A2: Low yields in Suzuki-Miyaura couplings can be due to several factors. Ensure your palladium catalyst is active; using a fresh batch or a pre-catalyst can help. The choice of ligand is also critical; bulky, electron-rich phosphine ligands often improve reactivity. Ensure your solvent is thoroughly degassed to prevent catalyst deactivation. Finally, consider the stability of your boronic acid, as they can decompose on storage.[1][3]
-
Q3: What are some common impurities I should look out for? A3: Common impurities can include unreacted starting materials, byproducts from side reactions such as homocoupling of the boronic acid in Suzuki reactions, or decomposition products.[9]
Characterization
-
Q4: What is the expected chemical shift range for the CF₃ group in 19F NMR? A4: The chemical shift of the trifluoromethyl group can vary depending on the electronic environment, but it is typically observed in a distinct region of the 19F NMR spectrum, often between -60 and -80 ppm relative to CFCl₃.[4]
-
Q5: How can I confirm the presence of the bromine atom in my molecule using mass spectrometry? A5: The presence of a single bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[6]
-
Q6: Are there any specific stability concerns for these compounds? A6: While generally stable, some 1,3,4-thiadiazole derivatives can be sensitive to strong acids or bases, and prolonged exposure to high temperatures may cause decomposition. It is recommended to store them in a cool, dry, and dark place.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data
Table 1: Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 2-Amino-5-(p-tolyl)-1,3,4-thiadiazole | C₉H₉N₃S | 191.25 | 224-226 | [10] |
| 2-Amino-5-(p-chlorophenyl)-1,3,4-thiadiazole | C₈H₆ClN₃S | 211.67 | 228-230 | [10] |
| 2-Amino-5-(p-methoxyphenyl)-1,3,4-thiadiazole | C₉H₉N₃OS | 207.25 | 208-210 | [10] |
Visualizations
Diagram 1: General Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of this compound.
Diagram 2: Troubleshooting Suzuki-Miyaura Coupling
Caption: A troubleshooting guide for common issues in Suzuki-Miyaura coupling reactions.
Diagram 3: Biological Relevance of Thiadiazole Derivatives
Caption: Key molecular features of 1,3,4-thiadiazoles and their relevance to biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. benchchem.com [benchchem.com]
- 4. azom.com [azom.com]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. whitman.edu [whitman.edu]
- 7. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 37461-61-3 [smolecule.com]
- 9. reddit.com [reddit.com]
- 10. ijpcbs.com [ijpcbs.com]
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Yield of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole (Precursor)
-
Question: My reaction to form the precursor, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, has a very low yield or has failed completely. What are the possible causes and solutions?
-
Answer: Low or no yield in this step is a common issue. Here are the primary factors to investigate:
-
Incomplete Reaction: Ensure the reaction has been allowed to proceed for the recommended duration (typically 3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Suboptimal Temperature: The reaction to form the thiadiazole ring often requires heating. Verify that the reaction temperature is maintained as specified in the protocol.
-
Reagent Quality and Stoichiometry: The purity of thiosemicarbazide and trifluoroacetic acid is crucial. Use high-purity reagents and ensure accurate molar ratios. The cyclizing agent, such as phosphorus oxychloride (POCl₃), should be fresh and added slowly.[1]
-
Inefficient Cyclizing Agent: While POCl₃ is effective, other dehydrating agents like polyphosphoric acid (PPA) or concentrated sulfuric acid can also be used for the cyclization of thiosemicarbazides.[2] The choice of the cyclizing agent can significantly impact the yield.
-
Issue 2: Difficulties in the Diazotization and Bromination (Sandmeyer Reaction) Step
-
Question: I am having trouble with the Sandmeyer reaction to convert the 2-amino group to a bromine atom. The yield is low, and I am observing side products. What should I check?
-
Answer: The Sandmeyer reaction is sensitive to several parameters. Here are key areas to troubleshoot:
-
Diazotization Temperature: The formation of the diazonium salt is highly exothermic and must be performed at low temperatures (typically 0-5 °C or 263–268 K) to prevent its decomposition.[1] Use an ice-salt bath to maintain this temperature range.
-
Purity of Sodium Nitrite: The sodium nitrite solution should be freshly prepared. Old or impure sodium nitrite can lead to incomplete diazotization and lower yields.
-
Slow Addition of Reagents: The aqueous solution of sodium nitrite must be added slowly to the acidic suspension of the amine to control the reaction temperature and the release of nitrous acid.[1]
-
Choice of Brominating Agent and Catalyst: Copper(I) bromide (CuBr) is the classic catalyst for the Sandmeyer bromination. However, copper(II) bromide (CuBr₂) in the presence of a nitrite source (like tert-butyl nitrite or n-amyl nitrite) can also be effective.[3][4] The choice and quality of these reagents are critical.
-
Reaction Quenching and Work-up: Ensure the reaction is properly quenched after the evolution of nitrogen gas ceases. Inefficient extraction or purification can lead to loss of product.
-
Issue 3: Product Purification Challenges
-
Question: I am struggling to obtain a pure sample of this compound after the reaction. What purification methods are recommended?
-
Answer: Purification can be challenging due to the nature of the product and potential impurities. Consider the following:
-
Extraction: After the reaction, the product is typically extracted into an organic solvent like dichloromethane or ethyl acetate.[1][4] Ensure complete phase separation and perform multiple extractions to maximize recovery.
-
Washing: The organic layer should be washed with water and brine to remove any remaining acids, salts, and other water-soluble impurities.[4]
-
Column Chromatography: For high purity, column chromatography on silica gel is often necessary. A common eluent system is a gradient of hexane and ethyl acetate.[4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.
-
Frequently Asked Questions (FAQs)
-
Question: What is the typical overall yield for the synthesis of this compound?
-
Answer: The overall yield can vary significantly depending on the specific protocols and optimization. The synthesis of the precursor, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, can proceed with good yields. The subsequent Sandmeyer bromination step has reported yields ranging from 50% to 71% for similar substrates.[3][4] Careful optimization of each step is key to maximizing the overall yield.
-
Question: What are the key safety precautions to take during this synthesis?
-
Answer: Several reagents used in this synthesis are hazardous.
-
Phosphorus oxychloride (POCl₃): is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE).
-
Trifluoroacetic acid (TFA): is a strong, corrosive acid.
-
Sodium nitrite: is an oxidizing agent and is toxic.
-
Bromine and its sources: are corrosive and toxic.
-
Diazonium salts: can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
-
-
Question: Can the 2-amino group be converted to other halogens?
-
Answer: Yes, the Sandmeyer reaction is a versatile method for introducing various functionalities. By using the appropriate copper(I) halide (e.g., CuCl for chlorination) or other reagents, the 2-amino group can be replaced with other halogens or functional groups like cyano (-CN) or hydroxyl (-OH).[5]
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
| Parameter | Value | Reference |
| Starting Materials | Thiosemicarbazide, Trifluoroacetic acid | [1] |
| Cyclizing Agent | Phosphorus oxychloride (POCl₃) | [1] |
| Solvent | 1,4-Dioxane | [1] |
| Reaction Time | 3 hours | [1] |
| Work-up | Pouring into cold water, pH adjustment to 9 with NaOH | [1] |
Table 2: Comparison of Sandmeyer Bromination Conditions for Similar Substrates
| Parameter | Method A | Method B |
| Substrate | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | 2-Amino-5-ethyl-1,3,4-thiadiazole |
| Nitrite Source | tert-Butyl nitrite | n-Amyl nitrite |
| Copper Salt | Copper(II) bromide (CuBr₂) | Copper(II) bromide (CuBr₂) |
| Solvent | Acetonitrile | Acetonitrile/Dimethylacetamide |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | Not specified | 2 hours |
| Yield | 71% | 50% |
| Reference | [3] | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole [1]
-
Suspend 14.5 g of thiosemicarbazide in 500 ml of 1,4-dioxane in a 1 L round-bottom flask with stirring.
-
Slowly add 12.0 ml of trifluoroacetic acid and 15.0 mL of phosphorus oxychloride over approximately 30 minutes.
-
Maintain the reaction for 3 hours, during which a large amount of HCl gas will be produced (ensure proper ventilation in a fume hood).
-
After the liberation of HCl gas is complete, pour the reaction mixture into 100 mL of cold water with stirring.
-
Adjust the pH to 9 with a 50% NaOH solution to precipitate the product.
-
Filter the solid product, wash it with cold water, and dry it at 363 K.
Protocol 2: Synthesis of this compound (Adapted from Sandmeyer Reaction of Similar Substrates) [3][4]
-
Suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole in a suitable solvent such as acetonitrile in a reaction vessel.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Add copper(II) bromide (approximately 1.5-2 equivalents).
-
Slowly add a nitrite source such as tert-butyl nitrite or n-amyl nitrite (approximately 1.2-1.5 equivalents) while maintaining the low temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of nitrogen gas ceases.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
To the residue, add a saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine, then dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-BROMO-5-ETHYL-1,3,4-THIADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole and Other Halogenated Analogues for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole with its chloro and iodo counterparts. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the selection of building blocks for novel chemical entities. This document summarizes key performance aspects, including physical properties, reactivity in common cross-coupling reactions, and potential biological activities, supported by available experimental data from the literature.
Introduction
The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a trifluoromethyl group can enhance metabolic stability and lipophilicity, often improving a compound's pharmacokinetic profile. Halogen atoms at the 2-position of the thiadiazole ring serve as versatile synthetic handles for further molecular elaboration through various cross-coupling reactions. This compound is a key building block that offers a balance of reactivity and stability, making it a valuable intermediate in the synthesis of complex molecules for agrochemical and pharmaceutical applications.[1]
Physical and Chemical Properties
| Property | This compound | 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole | 2-Iodo-5-(trifluoromethyl)-1,3,4-thiadiazole |
| CAS Number | 37461-61-3 | 53645-98-0 | Not available |
| Molecular Formula | C₃BrF₃N₂S | C₃ClF₃N₂S | C₃F₃IN₂S |
| Molecular Weight | 233.01 g/mol | 188.55 g/mol | 279.99 g/mol |
| Appearance | Not specified | Colorless to light yellow solid[2] | Not available |
| Boiling Point | 174.8 °C at 760 mmHg | 211-214 °C[2] | Not available |
| Density | 2.025 g/cm³ | 1.76 g/cm³[2] | Not available |
| Flash Point | 59.5 °C | Not available | Not available |
Synthesis and Reactivity
The synthesis of 2-halo-5-(trifluoromethyl)-1,3,4-thiadiazoles typically proceeds from a common intermediate, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, via a Sandmeyer-type reaction. The reactivity of the resulting halogenated thiadiazoles in nucleophilic substitution and palladium-catalyzed cross-coupling reactions is a critical factor in their utility as synthetic building blocks.
General Synthetic Workflow
The following diagram illustrates the general synthetic pathway from the amino precursor to the halogenated derivatives.
Caption: General synthetic route to 2-halo-5-(trifluoromethyl)-1,3,4-thiadiazoles.
Comparative Reactivity in Nucleophilic Aromatic Substitution
While direct comparative data for the trifluoromethyl series is scarce, a study on 2-halo-5-aryloxymethyl-1,3,4-thiadiazoles provides valuable insight into the relative reactivity of the halogen leaving group in nucleophilic substitution reactions. In this study, the substitution of the halogen with methylamine was investigated.
| Halogen | Reaction Conditions | Product Yield (%) |
| Chloro | 80 °C, 3h | 86 |
| Bromo | 80 °C, 3h | 67 |
| Iodo | 80 °C, 3h | 49 |
These results suggest that for this particular nucleophilic substitution, the chloro derivative is surprisingly more reactive than the bromo and iodo analogues. This could be attributed to a combination of electronic and steric factors specific to the thiadiazole ring and the reaction conditions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, the reactivity of the halide is generally expected to follow the trend: I > Br > Cl. This is due to the bond dissociation energies of the carbon-halogen bond.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
While specific yield comparisons for the 2-halo-5-(trifluoromethyl)-1,3,4-thiadiazole series in Suzuki or Sonogashira couplings are not available in the reviewed literature, the general reactivity trend (I > Br > Cl) is a reliable guide for reaction development. The choice of halogen will therefore be a trade-off between reactivity, cost, and availability, with the bromo derivative often providing a good balance.
Biological Activity
A wide range of biological activities has been reported for 1,3,4-thiadiazole derivatives. The introduction of a trifluoromethyl group and a halogen atom can significantly modulate this activity.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis. While no direct comparative study on the 2-halo-5-(trifluoromethyl)-1,3,4-thiadiazole series is available, the following table summarizes the IC₅₀ values of some structurally related compounds.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Neuroblastoma | ~10 |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA (Breast) | 9 |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 |
These data suggest that trifluoromethyl- and halogen-substituted thiadiazoles are promising scaffolds for the development of novel anticancer agents.
Caption: A simplified potential signaling pathway for apoptosis induction.
Antimicrobial Activity
Thiadiazole derivatives have also been extensively investigated for their antimicrobial properties. The presence of halogens on the aromatic or heteroaromatic rings can influence the activity spectrum. The following table presents minimum inhibitory concentration (MIC) values for some halogenated thiadiazole derivatives against various microorganisms. It is important to note that these are not the trifluoromethyl-substituted compounds of primary interest but provide an indication of the potential antimicrobial activity.
| Compound Class | Microorganism | MIC (µg/mL) |
| 2-Arylamino-5-(halogenated phenyl)-1,3,4-thiadiazoles | S. aureus | 12.5 - 50 |
| 2-Arylamino-5-(halogenated phenyl)-1,3,4-thiadiazoles | E. coli | 25 - 100 |
| 2-Arylamino-5-(halogenated phenyl)-1,3,4-thiadiazoles | C. albicans | 50 - 200 |
The data suggest that halogenated thiadiazoles possess a broad spectrum of antimicrobial activity, which can be fine-tuned by altering the substitution pattern.
Experimental Protocols
Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
This procedure is based on a literature report for the synthesis of the key amino precursor.
Materials:
-
Thiosemicarbazide
-
Trifluoroacetic acid (TFA)
-
Phosphorus oxychloride (POCl₃)
-
1,4-Dioxane
-
Sodium hydroxide (NaOH) solution (50%)
Procedure:
-
Suspend thiosemicarbazide (1.0 eq) in 1,4-dioxane.
-
Slowly add trifluoroacetic acid (1.0 eq) and then phosphorus oxychloride (1.2 eq) to the stirred suspension over 30 minutes.
-
Maintain the reaction for 3 hours, allowing for the evolution of HCl gas.
-
After the gas evolution ceases, pour the reaction mixture into cold water.
-
Adjust the pH to 9 with a 50% NaOH solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.
General Procedure for the Synthesis of 2-Halo-5-(trifluoromethyl)-1,3,4-thiadiazoles (Sandmeyer-type Reaction)
This is a generalized protocol based on standard diazotization-halogenation procedures.
Materials:
-
2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
-
Hydrochloric acid (conc.) or Hydrobromic acid (48%) or Hydroiodic acid (57%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), or Potassium iodide (KI)
Procedure:
-
Suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (1.0 eq) in the corresponding concentrated hydrohalic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution or suspension of the corresponding copper(I) halide (for chloro and bromo derivatives) or potassium iodide (for the iodo derivative) in the corresponding acid or water.
-
Slowly add the cold diazonium salt solution to the catalyst/reagent solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until nitrogen evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 2-halo-5-(trifluoromethyl)-1,3,4-thiadiazole.
Conclusion
This compound and its halogenated analogues are valuable building blocks for the synthesis of novel compounds with potential applications in medicine and agriculture. The choice of halogen (Cl, Br, or I) significantly influences the reactivity of the molecule in subsequent synthetic transformations. While the chloro derivative may exhibit higher reactivity in some nucleophilic substitutions, the iodo and bromo derivatives are generally more reactive in widely used palladium-catalyzed cross-coupling reactions. The available biological data on related compounds suggest that this class of halogenated thiadiazoles holds promise as a source of new anticancer and antimicrobial agents. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of new therapeutic and agrochemical candidates.
References
Comparing the reactivity of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole with similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole and its analogs. The unique structural features of this compound, namely the presence of a reactive bromine atom and a strong electron-withdrawing trifluoromethyl group on the 1,3,4-thiadiazole core, make it a versatile building block in medicinal chemistry and materials science.[1] Understanding its reactivity in comparison to similar halogenated thiadiazoles is crucial for designing efficient synthetic routes and developing novel molecules with desired properties.
Introduction to Reactivity
The reactivity of 2-halo-5-(trifluoromethyl)-1,3,4-thiadiazoles is primarily dictated by the nature of the halogen atom and the electron-deficient character of the thiadiazole ring. The trifluoromethyl group significantly enhances the electrophilicity of the carbon atom attached to the halogen, making it susceptible to nucleophilic attack and facilitating palladium-catalyzed cross-coupling reactions.
This guide will focus on two key reaction types:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): These reactions are fundamental for carbon-carbon bond formation.
-
Nucleophilic Aromatic Substitution (SNA r): This class of reactions is vital for introducing a wide range of nucleophiles, particularly heteroatoms.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The strength of this bond is therefore a critical factor in determining the reactivity of the substrate. The generally accepted trend for the reactivity of halogens in these reactions is:
I > Br > Cl
This trend is based on the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and thus the most readily cleaved by the palladium catalyst.
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Compound | Halogen | C-X Bond Strength | Predicted Reactivity |
| 2-Iodo-5-(trifluoromethyl)-1,3,4-thiadiazole | Iodo | Weakest | Highest |
| This compound | Bromo | Intermediate | Intermediate |
| 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole | Chloro | Strongest | Lowest |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The mechanism of nucleophilic aromatic substitution on electron-deficient aromatic and heteroaromatic systems typically involves the formation of a negatively charged intermediate (Meisenheimer complex). The rate-determining step is usually the initial attack of the nucleophile on the carbon atom bearing the leaving group.
In contrast to palladium-catalyzed reactions, the reactivity order for halogens in SNAr is often reversed:
F > Cl > Br > I
This is because the more electronegative halogen (fluorine) polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The strength of the C-X bond is less critical as its cleavage is not typically the rate-limiting step. The high reactivity of 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole has been noted, which is consistent with this trend.[2]
Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution
| Compound | Halogen | Electronegativity of Halogen | Predicted Reactivity |
| 2-Fluoro-5-(trifluoromethyl)-1,3,4-thiadiazole | Fluoro | Highest | Highest |
| 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole | Chloro | High | High |
| This compound | Bromo | Intermediate | Intermediate |
| 2-Iodo-5-(trifluoromethyl)-1,3,4-thiadiazole | Iodo | Lowest | Lowest |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling and nucleophilic aromatic substitution involving halogenated thiadiazoles. These are generalized procedures and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of a 2-Halo-1,3,4-thiadiazole
This protocol is adapted from a procedure for the coupling of 3,5-dichloro-1,2,4-thiadiazole.[3]
Reaction:
Materials:
-
2-Halo-5-(trifluoromethyl)-1,3,4-thiadiazole (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel, add the 2-halo-5-(trifluoromethyl)-1,3,4-thiadiazole, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
General Procedure for Nucleophilic Aromatic Substitution on a 2-Halo-1,3,4-thiadiazole
This protocol is a general representation for the reaction with an amine nucleophile.
Reaction:
Materials:
-
2-Halo-5-(trifluoromethyl)-1,3,4-thiadiazole (1.0 eq)
-
Amine nucleophile (1.1 - 2.0 eq)
-
Base (e.g., K₂CO₃, Et₃N, if necessary, 1.0-2.0 eq)
-
Solvent (e.g., DMF, DMSO, EtOH)
Procedure:
-
Dissolve the 2-halo-5-(trifluoromethyl)-1,3,4-thiadiazole in the chosen solvent in a reaction vessel.
-
Add the amine nucleophile and the base (if required).
-
Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and the mechanism of nucleophilic aromatic substitution.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The reactivity of this compound presents a favorable balance for synthetic chemists. It is sufficiently reactive for efficient participation in palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. While its chloro- and fluoro- analogs may exhibit higher reactivity in nucleophilic aromatic substitution reactions, the bromo derivative still serves as a viable substrate for such transformations, often with the advantage of being more cost-effective and readily available than the corresponding iodo compound. The choice of which halogenated thiadiazole to employ will ultimately depend on the specific transformation desired, with the iodo- and chloro/fluoro- derivatives offering the highest reactivity in cross-coupling and SNAr reactions, respectively, and the bromo analog providing a versatile intermediate option.
References
A Comparative Guide to the Biological Activity of 2-Substituted-5-(Trifluoromethyl)-1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The incorporation of a trifluoromethyl group can significantly enhance the lipophilicity and metabolic stability of these compounds, often leading to improved pharmacological profiles. This guide provides a comparative overview of the reported anticancer and antimicrobial activities of various 2-substituted-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives and related compounds. The data presented herein is compiled from various studies to aid in the design and development of novel therapeutic agents.
Comparative Anticancer Activity
The in vitro cytotoxic activity of 2-substituted-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound ID/Structure | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | N-(5-Nitrothiazol-2-yl)-thioacetamide | K562 (Chronic Myelogenous Leukemia) | 7.4 | [1] |
| Derivative 2 | 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl) | A549 (Non-small cell lung carcinoma) | Not specified, inhibits ERK1/2 pathway | [2] |
| Derivative 3 | 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine | HCT116 (Colorectal Carcinoma) | 8.04 (48h), 5.52 (72h) | [1] |
Comparative Antimicrobial Activity
Derivatives of 1,3,4-thiadiazole have also demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC), the lowest concentration of a chemical which prevents visible growth of a bacterium, is a key parameter for assessing antimicrobial efficacy.
| Compound ID/Structure | 2-Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| Derivative 4 | 2-Amino-5-substituted | Escherichia coli, Pseudomonas aeruginosa, Streptococcus faecalis, MRSA, S. aureus | 126 - 1024 | [3] |
| Derivative 5 | Tetranorlabdane with free amino group | Bacillus polymyxa, Pseudomonas aeruginosa | 2.5 | [3] |
| Derivative 6 | Various N,N'-disubstituted thiourea and 2,5-disubstituted-1,2,4-triazolo[3,4–b][1][4]thiadiazoles | Gram-positive bacteria | Active |
Signaling Pathway Visualizations
The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MEK/ERK pathways are two such critical pathways that have been identified as potential targets for these compounds.
Caption: PI3K/Akt signaling pathway and potential inhibition by 1,3,4-thiadiazole derivatives.
Caption: MEK/ERK signaling pathway and potential inhibition by 1,3,4-thiadiazole derivatives.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (cells in medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Standard antimicrobial agent (positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds and the standard antimicrobial agent in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (inoculum without any antimicrobial agent) and a sterility control well (broth medium only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
References
- 1. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 2. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of 2-Substituted-5-(trifluoromethyl)-1,3,4-thiadiazole Derivatives
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active scaffolds is paramount. The 1,3,4-thiadiazole ring, a key heterocycle in medicinal chemistry, is no exception. This guide provides a comparative analysis of the X-ray crystal structures of two derivatives of the 5-(trifluoromethyl)-1,3,4-thiadiazole core: 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one and 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. While the crystal structure for 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole is not publicly available, this comparison of its close analogues offers valuable insights into the structural effects of substituent changes at the 2-position, which can inform the design of novel therapeutic agents.
The 1,3,4-thiadiazole moiety is a versatile scaffold known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity. This analysis focuses on how different substituents at the 2-position—an oxo group versus an amino group—influence the crystal packing and molecular geometry of the 5-(trifluoromethyl)-1,3,4-thiadiazole ring.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one and 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, allowing for a direct comparison of their solid-state structures.
| Parameter | 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one[1][2][3] | 2-amino-5-trifluoromethyl-1,3,4-thiadiazole[4] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 9.1082 | Not Reported |
| b (Å) | 6.9373 | Not Reported |
| c (Å) | 10.8048 | Not Reported |
| β (°) | 116.656 | Not Reported |
| Volume (ų) | 610.15 | Not Reported |
| Z | 4 | Not Reported |
| Key Feature | The asymmetric unit contains six independent molecules (Z' = 6), all of which are planar.[1][2][3] | The molecules are linked into centrosymmetric dimers by paired N–H···N hydrogen bonds.[4] |
| Ring Planarity | The 1,3,4-thiadiazole ring is essentially planar.[1][3] | All the dihedral angles of the 1,3,4-thiadiazole ring are nearly 0°, which demonstrates its planar nature.[4] |
Experimental Protocols
The methodologies employed for the synthesis and crystallographic analysis of these compounds are crucial for reproducibility and for understanding the context of the structural data.
Synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one[1][3]
-
Synthesis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole: Thiosemicarbazide is suspended in 1,4-dioxane with stirring. Trifluoroacetic acid and phosphorus oxychloride are slowly added. The reaction is maintained for 3 hours. The reaction mixture is then poured into cold water and the pH is adjusted to 9 with a 50% NaOH solution to yield a solid precipitate. The product is filtered, washed with cold water, and dried.[1][3]
-
Synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one: 2-amino-5-trifluoromethyl-1,3,4-thiadiazole is suspended in concentrated hydrochloric acid and cooled. An aqueous solution of sodium nitrite is added slowly while maintaining the low temperature. After 2 hours, water is added, and the mixture is warmed and stirred for a further 3 hours. The reaction mixture is then cooled, and the product is extracted with dichloromethane.[1][3]
-
Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the compound in an appropriate solvent.
X-ray Crystallography of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one[1][2][3]
Data was collected at 180 K. The structure was solved and refined using standard crystallographic software. The asymmetric unit was found to contain six independent molecules.
X-ray Crystallography of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole[4]
The crystallographic data indicates that the compound crystallizes in the monoclinic space group P2₁/c. The molecules are linked into centrosymmetric dimers by paired N–H···N hydrogen bonds.[4]
Visualizing the Workflow and Synthesis
To better illustrate the processes involved in obtaining and analyzing these crystal structures, the following diagrams are provided.
Caption: General synthetic route to 2,5-disubstituted 1,3,4-thiadiazoles.
Caption: Workflow for X-ray crystallographic analysis.
Structural Insights and Comparison
The planarity of the 1,3,4-thiadiazole ring is a consistent feature in both the 2-oxo and 2-amino derivatives.[1][3][4] This rigidity is a key characteristic of the scaffold. The primary differences in their crystal structures arise from the nature of their intermolecular interactions, which are dictated by the substituents at the 2-position.
In the case of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the amino group acts as a hydrogen bond donor, forming strong N–H···N hydrogen bonds that link the molecules into centrosymmetric dimers.[4] This type of interaction is a common and predictable motif in crystal engineering.
For 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, the presence of an N-H donor and a carbonyl oxygen acceptor also leads to hydrogen bonding.[1][2][3] The crystal structure is notable for having six independent molecules in the asymmetric unit, which form a complex network of hydrogen-bonded tetrameric constructs.[1][2][3]
These observations suggest that a 2-bromo substituent, lacking hydrogen bonding capabilities, would likely lead to a crystal packing dominated by weaker interactions, such as halogen bonding or dipole-dipole interactions. The electronic properties of the bromine atom would also influence the overall electron distribution within the thiadiazole ring, potentially affecting its interactions with biological targets.
Conclusion
This comparative guide highlights the structural nuances of 2-substituted-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives. The data presented for the 2-oxo and 2-amino analogues provide a solid foundation for understanding the conformational properties and intermolecular interactions of this important heterocyclic system. For researchers working on the development of new drugs based on this scaffold, these insights into how different functional groups at the 2-position influence the solid-state structure are invaluable for rational drug design and for predicting the physicochemical properties of new derivatives, including the yet-to-be-crystallographically-characterized this compound.
References
- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure studies of 5-(tri-fluoro-meth-yl)-1,3,4-thia-diazol-2(3 H)-one at 180 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Computational and DFT Analysis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational and electronic properties of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct computational studies on this specific molecule, this guide leverages detailed Density Functional Theory (DFT) analysis of the closely related and well-studied analogue, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, to infer and compare its probable characteristics. The 1,3,4-thiadiazole scaffold is a recognized pharmacophore known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Introduction to this compound
This compound is a five-membered heterocyclic compound featuring a bromine atom and a trifluoromethyl group as substituents. These functional groups are known to modulate the lipophilicity, metabolic stability, and binding interactions of molecules with biological targets. While this compound is commercially available, a comprehensive public repository of its experimental and computational data is not readily accessible. This guide aims to bridge this gap by providing a comparative framework based on a structurally similar compound.
Comparative Analysis with 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole
A detailed computational and experimental study on 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole provides a solid foundation for a comparative analysis.[1][2][3][4][5] The primary structural difference lies in the substituent at the 2-position of the thiadiazole ring—a bromo group in the target molecule versus an amino group in the analogue. This substitution is expected to significantly influence the electronic properties, reactivity, and potential biological activity of the molecule.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound and its amino and chloro analogues.
| Property | This compound | 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole | 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole |
| CAS Number | 37461-61-3[6][7] | 54433-14-4 | 54433-13-3[8] |
| Molecular Formula | C₃BrF₃N₂S[7] | C₃H₂F₃N₃S | C₃ClF₃N₂S[8] |
| Molecular Weight | 233.01 g/mol [7] | 169.13 g/mol | 188.56 g/mol |
| Appearance | Colorless to light yellow liquid/solid[8] | Solid | Colorless to light yellow solid[8] |
| Boiling Point | 174.8 °C[7] | Not available | 211-214 °C[8] |
| Relative Density | 2.025[7] | Not available | 1.76[8] |
DFT Analysis: A Comparative Overview
DFT calculations are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. A comprehensive DFT study has been performed on 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, providing valuable data for comparison.[1][2][3][4][5]
Methodology: The computational data for the amino-analogue was obtained using the B3LYP functional and the 6-311++G(d,p) basis set.[1] This level of theory is widely used for reliable prediction of molecular properties.
The following table summarizes key computational parameters for 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole. It is anticipated that the bromo- and chloro-analogues would exhibit different values for these parameters due to the differing electronic nature of the halogen substituents compared to the amino group.
| Computational Parameter | 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole | Predicted Trend for this compound |
| Ground State Energy (Hartree) | -977.66671 (B3LYP)[1] | Expected to be different due to the presence of bromine. |
| Dipole Moment (Debye) | 4.45 | Likely to be different due to the high electronegativity of bromine. |
| HOMO Energy (eV) | -7.54 | Expected to be lower due to the electron-withdrawing nature of bromine. |
| LUMO Energy (eV) | -1.52 | Expected to be lower, potentially leading to a smaller HOMO-LUMO gap. |
| HOMO-LUMO Gap (eV) | 6.02 | May be smaller, suggesting higher reactivity. |
Experimental Protocols
While specific experimental data for this compound is not widely published, a standard experimental workflow for its characterization would involve the following techniques:
1. Synthesis: The synthesis of this compound can be envisioned starting from 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole via a Sandmeyer-type reaction. A published procedure for a related compound, 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, details the synthesis of the starting amine.[9]
-
Synthesis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole: A mixture of thiosemicarbazide and trifluoroacetic acid in the presence of a dehydrating agent like POCl₃ is refluxed. The product is then isolated and purified.[9]
-
Conversion to this compound: The amino group can be converted to a bromo group using sodium nitrite in the presence of hydrobromic acid and a copper(I) bromide catalyst.
2. Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra would be acquired to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
3. Computational Analysis (DFT):
-
Geometry Optimization: The molecular geometry would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: To confirm that the optimized structure corresponds to a minimum on the potential energy surface and to predict the IR spectrum.
-
Electronic Properties: Calculation of HOMO-LUMO energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis to understand the electronic distribution and reactivity.
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of a novel compound like this compound.
Caption: A typical workflow for DFT analysis.
Conclusion and Future Directions
While direct computational and experimental data for this compound remains scarce in publicly available literature, this guide provides a comparative framework by leveraging data from its close analogue, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole. The substitution of the amino group with a bromine atom is expected to significantly alter the molecule's electronic properties, making it a potentially interesting candidate for further investigation in drug discovery and materials science.
Future work should focus on the synthesis and comprehensive experimental characterization of this compound, coupled with detailed DFT calculations. This would enable a direct and more accurate comparison with other 1,3,4-thiadiazole derivatives and provide valuable insights for the rational design of new bioactive compounds. The broad spectrum of biological activities associated with the 1,3,4-thiadiazole core suggests that this compound and its derivatives warrant further exploration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 37461-61-3 [sigmaaldrich.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. chembk.com [chembk.com]
- 9. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole Analogs: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, making the 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole core an attractive starting point for the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core, with a focus on their anticancer activity.
Comparative Biological Activity of 2-Substituted-5-(trifluoromethyl)-1,3,4-thiadiazole Analogs
The following table summarizes the in vitro cytotoxic activity of a series of 2-substituted-5-(trifluoromethyl)-1,3,4-thiadiazole analogs against various human cancer cell lines. The data illustrates how modifications at the 2-position of the thiadiazole ring influence their anticancer potency. The bromo-analog serves as a key intermediate for the synthesis of these derivatives.
| Compound ID | R Group (Substitution at 2-position) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1 | -Br | - | - | - | - |
| 2 | -NH-(2-trifluoromethylphenyl) | MCF-7 | 49.6 | Etoposide | >100 |
| MDA-MB-231 | 53.4 | Etoposide | >100 | ||
| 3 | -S-CH2-CO-NH-(5-nitrothiazol-2-yl) | K562 (Bcr-Abl positive) | - | - | - |
| (Inhibition of Abl kinase) | - | 7.4 | - | - | |
| 4 | -NH-(3-methoxyphenyl) | MCF-7 | >100 | Etoposide | >100 |
| 5 | -NH-(4-methoxyphenyl) | MCF-7 | >100 | Etoposide | >100 |
Key SAR Insights:
-
Amino Substitution: The introduction of an amino linkage at the 2-position appears to be a crucial determinant of cytotoxic activity.
-
Aromatic Substituents on the Amino Group: The nature of the aromatic ring attached to the amino group significantly modulates activity. The presence of a trifluoromethyl group on the phenyl ring (Compound 2 ) leads to potent activity against breast cancer cell lines MCF-7 and MDA-MB-231.[1]
-
Targeted Inhibition: Modification with a thioacetamido-nitrothiazole moiety (Compound 3 ) confers inhibitory activity against Abl protein kinase, suggesting a targeted mechanism of action.
-
Electron-Donating Groups: The presence of electron-donating methoxy groups on the phenyl ring (Compounds 4 and 5 ) results in a loss of cytotoxic activity against the MCF-7 cell line.
Experimental Protocols
General Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole Analogs
A common route for the synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, a key intermediate, is through the cyclization of thiosemicarbazide with trifluoroacetic acid.
Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole:
-
To a stirred suspension of thiosemicarbazide (14.5 g) in 1,4-dioxane (500 ml), trifluoroacetic acid (12.0 ml) and phosphorus oxychloride (15.0 ml) are slowly added over 30 minutes.[2]
-
The reaction mixture is maintained for 3 hours, during which HCl gas is evolved.[2]
-
After the evolution of HCl gas ceases, the reaction mixture is poured into cold water (100 ml) with stirring.[2]
-
The pH of the solution is adjusted to 9 with a 50% NaOH solution to yield a solid precipitate.[2]
-
The product, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, is filtered, washed with cold water, and dried at 363 K.[2]
Subsequent modifications at the 2-amino position can be achieved through various coupling reactions to generate a library of analogs.
In Vitro Cytotoxicity Evaluation (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Human cancer cells (e.g., MCF-7, MDA-MB-231, K562) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with the compounds for 48-72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[3]
-
Formazan Solubilization: The culture medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then placed on a shaker for 10 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualized Experimental Workflow and Signaling Pathway
Experimental Workflow: Synthesis and Cytotoxicity Screening
References
Comparative Analysis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole Based Compounds in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro and in vivo activities of novel anticancer agents derived from a 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole scaffold.
The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. The incorporation of a trifluoromethyl group is a common strategy to enhance metabolic stability and potency of drug candidates. This guide provides a comparative overview of the anticancer properties of compounds synthesized from the versatile building block, this compound. The data presented herein is collated from various preclinical studies to aid in the evaluation and future development of this promising class of compounds.
In Vitro Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of 2-substituted-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives against a panel of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key cellular processes such as DNA replication and protein kinase signaling.
A selection of these compounds and their corresponding 50% inhibitory concentrations (IC₅₀) are summarized in the table below, offering a direct comparison of their potency.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism |
| Compound 1 | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Chronic Myelogenous Leukemia) | 7.4 | Abl protein kinase inhibition[1] |
| Compound 2 | 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | 49.6 | Not specified |
| MDA-MB-231 (Breast Cancer) | 53.4 | Not specified | ||
| Compound 3 | Imidazothiadiazole derivative 48k | Pancreatic Ductal Adenocarcinoma (PDAC) models | - | Not specified in abstract |
In Vivo Antitumor Efficacy
Preclinical evaluation in animal models is a critical step in the development of novel anticancer agents. While in vivo data for a broad range of this compound derivatives is limited in publicly available literature, one notable study has reported significant antitumor activity of an imidazothiadiazole derivative, referred to as compound 48k, in a mouse xenograft model of pancreatic cancer.[2]
Key Findings from In Vivo Studies:
-
Significant Tumor Growth Inhibition: Compound 48k, when administered to mice bearing pancreatic tumor xenografts, demonstrated a statistically significant reduction in tumor growth.[2] The treatment regimen involved administration of the compound at a dose of 25 mg/kg, three times a week for two weeks.[2]
Further in vivo studies are necessary to fully elucidate the pharmacokinetic profiles, toxicity, and overall therapeutic potential of this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of standard experimental protocols employed in the evaluation of the anticancer properties of 1,3,4-thiadiazole derivatives.
In Vitro Assays
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the MTT reagent is added to each well, and the plates are incubated for an additional 2-4 hours.
-
A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
-
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content.
-
Procedure:
-
Cells are treated with the test compounds for a defined period.
-
Both adherent and suspension cells are harvested and washed with phosphate-buffered saline (PBS).
-
Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
The fixed cells are then treated with RNase to prevent staining of RNA.
-
Cells are stained with a solution containing propidium iodide.
-
The DNA content of the stained cells is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is quantified using specialized software.
-
In Vivo Assays
Tumor Xenograft Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer drugs.[3]
-
Principle: This model allows for the assessment of a compound's ability to inhibit tumor growth in a living organism.
-
Procedure:
-
Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into control and treatment groups.
-
The test compound is administered to the treatment group via a specified route (e.g., intraperitoneal, oral) and schedule. The control group receives a vehicle solution.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size in the treated group to the control group.
-
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological processes and experimental designs can greatly aid in understanding the research.
Caption: Workflow for the preclinical evaluation of anticancer compounds.
Caption: Key steps in cell cycle analysis using flow cytometry.
Conclusion
Derivatives of this compound represent a promising avenue for the development of novel anticancer therapeutics. The in vitro data consistently demonstrates their potent cytotoxic activity against a range of cancer cell lines. While in vivo data is currently more limited, the significant tumor growth inhibition observed with compound 48k in a pancreatic cancer model provides a strong rationale for further investigation. Future studies should focus on expanding the in vivo evaluation of lead compounds, including comprehensive pharmacokinetic and toxicology studies, to fully assess their therapeutic potential. The detailed experimental protocols and workflows provided in this guide are intended to support researchers in these endeavors.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of analytical methods that have been validated for compounds analogous to 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole, such as other halogenated and trifluoromethyl-substituted heterocyclic compounds. This data provides a baseline for expected performance during the development of a specific method for the target analyte.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) |
| Linearity (r²) | > 0.999[1] | Typically > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.05 µg/mL[1] | Low ng/mL to pg/mL range | 0.3 mg/L[2] |
| Limit of Quantification (LOQ) | 0.1 µg/mL[1] | ng/mL to pg/mL range | 0.8 mg/L[2] |
| Accuracy (% Recovery) | 98.10–99.91%[1] | Method dependent, typically 90-110% | Method dependent, typically 95-105% |
| Precision (%RSD) | < 2%[3] | < 15% | < 5% |
| Selectivity | High, dependent on column and mobile phase | Very high, based on retention time and mass fragmentation | Very high for fluorinated compounds |
| Typical Run Time | 5-20 minutes | 10-30 minutes | ~8 minutes[4] |
Detailed Experimental Protocols
The following protocols are adapted from validated methods for similar compounds and can serve as a starting point for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from a validated HPLC method for a novel antifungal drug based on a 1,3,4-thiadiazole core.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).
-
Column: C8 column (4.6 mm × 250 mm, 5-μm particle size).[1]
-
Mobile Phase: A gradient of 0.03% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm or MS with electrospray ionization (ESI) in positive mode.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a known concentration (e.g., 1 mg/mL) and dilute with the mobile phase to fall within the calibration curve range.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on general procedures for the analysis of small, volatile heterocyclic molecules.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy Protocol
This protocol is based on established methods for the quantitative analysis of fluorinated organic compounds.[4]
-
Instrumentation: A high-resolution NMR spectrometer with a fluorine probe.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆).
-
Internal Standard: An accurately weighed amount of a stable, fluorinated compound with a known chemical shift that does not overlap with the analyte signal (e.g., trifluorotoluene).
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 5 times the longest T₁ of the analyte and internal standard signals to ensure full relaxation.
-
Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard.
-
Quantification: The concentration of the analyte is calculated using the following formula: Concentration_analyte = (Integration_analyte / N_analyte) * (N_standard / Integration_standard) * (M_standard / M_analyte) * Concentration_standard where N is the number of fluorine atoms for the respective signal and M is the molar mass.
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of results.
References
Benchmarking the Performance of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole in Specific Applications
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of medicinal chemistry is in constant evolution, with a continuous demand for novel heterocyclic scaffolds that can serve as building blocks for potent and selective therapeutic agents. Among these, the 1,3,4-thiadiazole ring has garnered significant attention due to its versatile pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative performance benchmark of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole, a key intermediate in the synthesis of bioactive molecules, against other representative trifluoromethyl-containing 1,3,4-thiadiazole derivatives.[4][5] The inclusion of a trifluoromethyl group can enhance metabolic stability and lipophilicity, often leading to improved pharmacokinetic properties.[5]
While direct comparative studies on this compound are limited in publicly available literature, this guide synthesizes data from various sources to provide a valuable performance overview for researchers and drug development professionals. The data presented herein is derived from studies on structurally related compounds, offering insights into the potential efficacy of this important chemical entity.
Anticancer Activity: A Comparative Analysis
Derivatives of 1,3,4-thiadiazole have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a multitude of human cancer cell lines.[6][7] Their mechanisms of action are diverse, often involving the induction of apoptosis and the inhibition of key signaling pathways crucial for tumor growth and survival.[4][8] The following table summarizes the in vitro anticancer activity (IC50 values) of selected trifluoromethyl-containing 1,3,4-thiadiazole derivatives against various cancer cell lines, providing a benchmark for the expected performance of compounds derived from this compound.
Table 1: In Vitro Anticancer Activity of Representative Trifluoromethyl-Containing 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Chronic Myelogenous Leukemia) | 7.4 (Abl protein kinase inhibition) | [9] |
| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Not specified | Not specified | [7] |
| 1,3,4-thiadiazole with 3-chloro substituent | MCF7 (Breast Cancer) | Better than other synthesized compounds | [7] |
| 1,3,4-thiadiazole with 4-chloro substituent | MCF7 (Breast Cancer) | Better than other synthesized compounds | [7] |
Note: The data presented is for comparative purposes and is based on studies of various derivatives. The performance of this compound itself may vary.
Antimicrobial Potential: A Performance Overview
The 1,3,4-thiadiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[10][11] The presence of the trifluoromethyl group can contribute to the antimicrobial efficacy of these compounds. The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 1,3,4-thiadiazole derivatives against various microbial strains, offering a comparative look at their potential antimicrobial performance.
Table 2: In Vitro Antimicrobial Activity of Representative 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Dihydropyrrolidone derivatives with 1,3,4-thiadiazole moiety | Staphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium | >100 (for most) | [10][12] |
| 1,3,4-thiadiazole derivatives from thiosemicarbazide-substituted coumarins | Helicobacter pylori | >128 | [10] |
| Fluorinated compounds incorporating 1,3,4-thiadiazole ring | E. coli, Streptococcus pyogenes | 31.25 | [11] |
Note: The data presented is for comparative purposes and is based on studies of various derivatives. The performance of this compound itself may vary.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of anticancer and antimicrobial activities of 1,3,4-thiadiazole derivatives.
Anticancer Activity Screening: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds, including this compound derivatives and a standard drug (e.g., cisplatin or 5-fluorouracil), are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[13][14]
Antimicrobial Activity Screening: Broth Microdilution Method
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a logarithmic growth phase. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15][16]
Visualizing Pathways and Workflows
To further illustrate the context of this research, the following diagrams, generated using the DOT language, depict a simplified apoptosis signaling pathway potentially targeted by 1,3,4-thiadiazole derivatives and a general workflow for the biological evaluation of these compounds.
Caption: Simplified diagram of apoptosis signaling pathways.
Caption: General workflow for biological evaluation.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bepls.com [bepls.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hrcak.srce.hr [hrcak.srce.hr]
Efficacy Showdown: 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole Derivatives Versus Established Antifungal Agents
For Immediate Release
In the relentless pursuit of novel therapeutic agents, the scaffold of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole has emerged as a promising starting point for the synthesis of new bioactive molecules. This guide offers a comparative analysis of the antifungal efficacy of a representative derivative, 2-(2,4-dichlorophenyl)-5-((4-chlorophenyl)amino)-1,3,4-thiadiazole, against the widely-used antifungal drug, fluconazole. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
Unveiling the Potential of a Novel Thiadiazole Derivative
While this compound primarily serves as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, its derivatives have demonstrated significant biological activities.[1] One such derivative, 2-(2,4-dichlorophenyl)-5-((4-chlorophenyl)amino)-1,3,4-thiadiazole, has shown notable antifungal properties, particularly against Candida albicans, a prevalent fungal pathogen in humans.
Head-to-Head Antifungal Efficacy
The following table summarizes the in vitro antifungal activity of 2-(2,4-dichlorophenyl)-5-((4-chlorophenyl)amino)-1,3,4-thiadiazole and fluconazole against Candida albicans. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2-(2,4-dichlorophenyl)-5-((4-chlorophenyl)amino)-1,3,4-thiadiazole | Candida albicans (ATCC 10231) | 5 | --INVALID-LINK-- |
| Fluconazole | Candida albicans (various strains) | 0.25 - 16 | --INVALID-LINK-- |
Note: A lower MIC value indicates greater potency. The MIC for fluconazole can vary depending on the specific strain of C. albicans and the development of resistance. Strains with an MIC of ≤8 µg/mL are considered susceptible, while those with an MIC ≥64 µg/mL are considered resistant.[2]
Dissecting the Experimental Approach
The determination of antifungal efficacy relies on standardized experimental protocols to ensure reproducibility and comparability of results. The primary method used for testing the susceptibility of yeasts like Candida albicans to antifungal agents is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27.
Key Experimental Protocols:
1. Synthesis of 2-(2,4-dichlorophenyl)-5-((4-chlorophenyl)amino)-1,3,4-thiadiazole:
While the direct synthesis from this compound is not detailed in the available literature, a general and widely used method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles starts with a thiosemicarbazide. The following represents a common synthetic pathway:
-
Step 1: Formation of Thiosemicarbazide: An appropriate aryl isothiocyanate is reacted with hydrazine hydrate to form the corresponding thiosemicarbazide derivative.
-
Step 2: Cyclization to Thiadiazole Ring: The thiosemicarbazide is then cyclized with an aryl carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid, to yield the 2-amino-5-aryl-1,3,4-thiadiazole.
-
Step 3: Further Substitution: The amino group at the 2-position can be further modified. For the target compound, this would involve a reaction with a suitable precursor to introduce the 2,4-dichlorophenyl group.
Caption: General synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.
2. Broth Microdilution Antifungal Susceptibility Testing (CLSI M27):
This method involves preparing a standardized inoculum of the fungal strain and exposing it to serial dilutions of the antifungal agent in a microtiter plate.
-
Inoculum Preparation: Candida albicans is cultured on an appropriate agar medium. A suspension of the yeast is then prepared in sterile saline or water and adjusted to a specific turbidity, corresponding to a known cell density (typically 0.5 McFarland standard). This suspension is further diluted in a standardized test medium (RPMI-1640).
-
Drug Dilution: The antifungal agents are serially diluted in the microtiter plate wells using the test medium.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.
-
MIC Determination: After incubation, the wells are examined for visible growth. The MIC is the lowest concentration of the drug that prevents visible growth.
Caption: Broth microdilution antifungal susceptibility testing workflow.
Mechanism of Action: A Tale of Two Inhibitors
Both the 1,3,4-thiadiazole derivatives and fluconazole are believed to exert their antifungal effects by targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Fluconazole , a member of the azole class of antifungals, specifically inhibits the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. By blocking this step, fluconazole disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.
While the precise molecular target of 2-(2,4-dichlorophenyl)-5-((4-chlorophenyl)amino)-1,3,4-thiadiazole has not been definitively elucidated, many 1,3,4-thiadiazole derivatives are also known to inhibit enzymes involved in ergosterol biosynthesis. It is hypothesized that this class of compounds may act on similar or related targets within the same pathway.
Caption: Inhibition of the ergosterol biosynthesis pathway.
Conclusion
The derivative 2-(2,4-dichlorophenyl)-5-((4-chlorophenyl)amino)-1,3,4-thiadiazole demonstrates promising in vitro antifungal activity against Candida albicans. While its MIC value of 5 µg/mL falls within the susceptible range for many clinical isolates treated with fluconazole, it is important to note that fluconazole can be more potent against certain strains. The development of resistance to existing antifungal agents like fluconazole underscores the critical need for continued research into new chemical entities. The 1,3,4-thiadiazole scaffold, derived from intermediates like this compound, represents a valuable avenue for the discovery of next-generation antifungal drugs. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully evaluate the therapeutic potential of this class of compounds.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole: A Guide for Laboratory Professionals
Effective management and disposal of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole are crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[1] Adherence to strict disposal protocols is essential for researchers, scientists, and drug development professionals handling this chemical.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound waste.
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound.
Hazard Identification:
| Hazard Statement | Classification |
| Flammable liquid and vapor[1][2] | Flammable Liquid |
| Harmful if swallowed, in contact with skin or if inhaled[1] | Acute Toxicity |
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber), and a lab coat. Ensure full skin coverage. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. If the risk of inhalation is high, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with federal, state, and local environmental control regulations. This compound should be treated as hazardous waste and must not be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
This compound and any materials contaminated with it (e.g., pipette tips, absorbent materials, empty containers) are classified as hazardous waste.
-
This waste must be segregated from non-hazardous waste and other chemical waste streams. Specifically, halogenated organic waste should be collected separately from non-halogenated solvents.
-
-
Containerization:
-
Use a designated, properly labeled, and leak-proof waste container made of a compatible material (e.g., glass or high-density polyethylene).
-
The container must have a tightly sealing cap.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and display the appropriate hazard pictograms (e.g., flammable, toxic).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from sources of ignition, such as heat, sparks, and open flames, as the compound is flammable.[1][2]
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spills:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure adequate ventilation and eliminate all ignition sources.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.
-
Use non-sparking tools to collect the absorbed material.
-
Place the waste in a clearly labeled, sealed container for disposal as hazardous waste.
-
Decontaminate the spill area with a suitable solvent and wash the area thoroughly.
-
-
Major Spills:
-
Evacuate all personnel from the area and move upwind.
-
Immediately contact your institution's emergency response team and EHS department.
-
Prevent the spill from entering drains or waterways.
-
Experimental Protocols
Currently, there are no established and verified experimental protocols for the in-lab neutralization or degradation of this compound. The reactivity of the bromine atom and the thiadiazole ring suggests that substitution or redox reactions could potentially be employed for degradation, but these would require careful study and validation.[3] Therefore, disposal via a licensed hazardous waste contractor is the only recommended method.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C3BrF3N2S |
| Boiling Point | 174.8 °C at 760 mmHg[4] |
| Flash Point | 59.5 °C[4] |
No specific quantitative data for disposal, such as reportable quantities for spills, are readily available. Always consult with your EHS department for institution-specific guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
